molecular formula C13H15NO3 B1617284 2-(5-Hydroxypentyl)isoindoline-1,3-dione CAS No. 63273-48-3

2-(5-Hydroxypentyl)isoindoline-1,3-dione

Cat. No.: B1617284
CAS No.: 63273-48-3
M. Wt: 233.26 g/mol
InChI Key: AEQXSCZKSNBLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Hydroxypentyl)isoindoline-1,3-dione is a phthalimide-based organic compound that serves as a key synthetic intermediate and a promising scaffold in medicinal chemistry research, particularly in the development of multifunctional agents for neurodegenerative diseases. This compound has demonstrated significant research value in the study of Alzheimer's disease (AD) as a multi-target-directed ligand (MTDL). Scientific investigations have shown that structural analogs of this phthalimide derivative exhibit inhibitory potency against key AD targets, including acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid (Aβ) aggregation . One closely related study compound displayed an IC₅₀ of 3.33 μM against eeAChE, 43.7% inhibition of hBACE-1 at 50 μM, and 24.9% inhibition of Aβ-aggregation at 10 μM . The phthalimide moiety is known to interact with the peripheral anionic site of AChE, while the hydroxyalkyl chain provides a versatile linker for attaching additional pharmacophores, enabling the design of compounds that simultaneously address multiple pathological pathways of complex diseases . Chemical Specifications:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-hydroxypentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQXSCZKSNBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344174
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63273-48-3
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Phthalimido-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, heterobifunctional linkers are foundational to the design of complex architectures, ranging from Proteolysis Targeting Chimeras (PROTACs) to Molecularly Imprinted Polymers (MIPs). 5-Phthalimido-1-pentanol (CAS: 63273-48-3) serves as a critical intermediate in these workflows. By masking a primary amine with a robust phthalimide group while leaving a terminal hydroxyl open for electrophilic activation, this molecule provides a highly controlled, directional vector for chemical conjugation.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical parameters of 5-phthalimido-1-pentanol, explore the causality behind its structural design, and provide self-validating, field-proven protocols for its synthesis and downstream activation.

Molecular Architecture & Physicochemical Properties

Understanding the physical state and solubility profile of a linker is paramount for optimizing reaction conditions and predicting its behavior in biological assays. The properties of 5-phthalimido-1-pentanol dictate that it is highly amenable to liquid-phase organic synthesis but requires strategic modification for aqueous applications.

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name 2-(5-hydroxypentyl)isoindoline-1,3-dione
CAS Registry Number 63273-48-3[1]
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Topological Polar Surface Area (TPSA) 57.6 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 5
XLogP3-AA (Predicted) ~1.9 - 2.1
Physical State Solid (White to off-white)
Solubility Soluble in DCM, CHCl₃, DMF; Insoluble in water[2]

Rationale for Structural Design (Causality)

Every functional group in 5-phthalimido-1-pentanol serves a distinct mechanistic purpose. Understanding why this specific architecture is chosen prevents downstream experimental failures:

  • The Phthalimide Terminus (Amine Protection): The phthalimide group acts as a sterically demanding, bidentate protecting group for the primary amine. Unlike Boc or Fmoc groups, the phthalimide ring is exceptionally stable to strong acids (e.g., TFA) and mild bases, preventing unwanted nucleophilic attacks by the amine during aggressive downstream functionalization of the alcohol[3]. It is selectively cleaved later using hydrazine hydrate (Ing-Manske procedure).

  • The Aliphatic Spacer (C5 Chain): The 5-carbon alkyl chain provides exactly 5 rotatable bonds. In bifunctional molecule design, this length offers a critical balance: it is long enough to provide conformational flexibility and prevent steric clashing between linked domains, yet short enough to avoid excessive entropic penalties during target binding.

  • The Hydroxyl Terminus (Synthetic Handle): The primary alcohol is a versatile nucleophile. However, its true value lies in its ability to be converted into a highly reactive electrophile (such as a triflate or halide), allowing the entire molecule to be grafted onto complex scaffolds[4].

Experimental Methodologies: Synthesis & Activation

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure the integrity of the workflow.

Protocol A: Microwave-Assisted Synthesis of 5-Phthalimido-1-pentanol

Traditional thermal condensation of an anhydride and an amine can take hours and lead to thermal degradation. Microwave irradiation provides rapid, volumetric heating, driving the dehydration reaction to completion in minutes[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz vessel, combine 5-amino-1-pentanol (1.0 eq) with phthalic anhydride (1.0 eq)[5].

  • Condensation: Heat the neat mixture at 150°C for exactly 5 minutes using a dedicated laboratory microwave synthesizer[3]. The rapid heating drives off water, forcing the ring closure of the imide.

  • Workup: Allow the vessel to cool to room temperature. Dissolve the resulting amorphous solid in dichloromethane (DCM).

  • Purification: Purify the crude mixture via silica gel flash chromatography using 100% CHCl₃ as the eluent[6].

  • Validation: Evaporate the solvent to yield 5-phthalimido-1-pentanol as a white-yellow solid[6]. Confirm product identity via LC-MS (Expected [M+H]⁺ = 234.1).

Protocol B: Electrophilic Activation via Triflation

To utilize the linker, the hydroxyl group must be converted into a leaving group. Trifluoromethanesulfonate (triflate) is exceptionally reactive, but its synthesis generates triflic acid, which can degrade the substrate.

Causality Check: Why use 2,6-di-tert-butyl-4-methylpyridine? Standard bases like triethylamine are nucleophilic and will attack the newly formed alkyl triflate. 2,6-di-tert-butyl-4-methylpyridine acts as a "proton sponge"; its bulky tert-butyl groups physically block the nitrogen lone pair from acting as a nucleophile, allowing it to neutralize the acid without destroying the product[4].

Step-by-Step Methodology:

  • Setup: Dissolve 5-phthalimido-1-pentanol (1.0 eq) in dry DCM under an inert argon atmosphere[4].

  • Base Addition: Add 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) to the solution and cool the reaction flask to 0°C using an ice bath[4].

  • Activation: Dropwise, add trifluoromethanesulfonic anhydride (triflic anhydride, 1.0 eq)[4].

  • Reaction: Stir the mixture at room temperature for 10 to 20 minutes[7]. Monitor via TLC (staining with KMnO₄) to ensure complete consumption of the starting alcohol.

  • Quench & Extraction: Pour the reaction into cold water to quench excess anhydride. Extract the aqueous layer twice with DCM. Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure[7]. Note: The resulting triflate is highly reactive and should be used immediately in the next conjugation step.

Mechanistic Pathway: Synthetic Workflow

The following diagram illustrates the logical progression from raw materials to an activated bifunctional linker.

G A 5-Amino-1-pentanol + Phthalic Anhydride B Thermal Condensation (- H₂O) A->B C 5-Phthalimido-1-pentanol (Stable Intermediate) B->C D Hydroxyl Activation (Triflation / Halogenation) C->D E Bifunctional Linker (PROTACs / MIPs) D->E

Synthetic workflow from primary amine protection to bifunctional linker activation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 5-phthalimido-1-pentanol, the following analytical signatures must be verified before proceeding to downstream applications:

  • ¹H NMR (CDCl₃, 400 MHz): The defining signature of the intact phthalimide ring is a symmetrical multiplet integrating to 4 protons in the aromatic region (δ 7.70 – 7.85 ppm). The aliphatic chain will present a distinct triplet for the -CH₂-N protons (δ ~3.6 ppm) and a triplet for the -CH₂-OH protons (δ ~3.5 ppm).

  • Mass Spectrometry (ESI-MS): The compound should exhibit a clean parent ion peak at m/z 234.1 [M+H]⁺ and a sodium adduct at m/z 256.1[M+Na]⁺.

  • HPLC: Due to the strong UV absorbance of the phthalimide chromophore, the compound can be easily tracked at 254 nm, ensuring high-fidelity monitoring of reaction kinetics.

References

  • Google Patents. "US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof".
  • University of California, San Diego. "Synthesis and Application of Semicrystalline Polymers". Available at: [Link]

Sources

2-(5-Hydroxypentyl)isoindoline-1,3-dione molecular weight and formula

[1]

Executive Summary

2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3), also known as

1Proteolysis Targeting Chimeras (PROTACs)2

This architecture allows for orthogonal functionalization: the alcohol moiety acts as a handle for immediate conjugation (via Mitsunobu or alkylation protocols), while the phthalimide moiety remains inert until hydrazine-mediated deprotection reveals a primary amine. This monograph details its physicochemical properties, validated synthesis protocols, and application in heterobifunctional ligand design.

Physicochemical Characterization

The following data represents the core identity of the molecule, verified against standard chemical registries.

ParameterSpecification
IUPAC Name 2-(5-hydroxypentyl)isoindole-1,3-dione
Common Synonyms

-(5-Hydroxypentyl)phthalimide; 5-Phthalimido-1-pentanol
CAS Registry Number 63273-48-3
Molecular Formula

Molecular Weight 233.26 g/mol
Physical State White to off-white crystalline solid
Melting Point 72–75 °C (Typical range)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
pKa ~14.8 (Alcohol), Imide is non-basic but hydrolytically sensitive at high pH
Formula Derivation & Mass Spectrometry[6]
  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 233.1052 Da

  • Isotopic Pattern: The

    
     peak in ESI-MS appears at 234.11 Da . A significant 
    
    
    adduct is often observed at 256.09 Da due to the poly-oxygenated nature of the imide/alcohol system.

Synthetic Architecture

The synthesis of this compound is a classic application of the Gabriel Synthesis , modified for atom economy and ease of purification. The preferred route utilizes Potassium Phthalimide and 5-Chloro-1-pentanol (or 5-Bromo-1-pentanol).

Reaction Logic[2][7]
  • Nucleophile: The phthalimide anion (from Potassium Phthalimide) is a soft, bulky nucleophile.

  • Electrophile: The alkyl halide (5-halo-1-pentanol) undergoes

    
     substitution.
    
  • Selectivity: The reaction targets the alkyl halide over the hydroxyl group. The steric bulk of the phthalimide prevents

    
    -alkylation, ensuring 
    
    
    -alkylation dominance.
Workflow Diagram

SynthesisWorkflowReactantsPotassium Phthalimide+ 5-Bromo-1-pentanolSolventSolvent: DMFTemp: 80-90°CTime: 4-6 HoursReactants->Solvent SN2 Substitution IntermediateCrude Mixture(KBr Precipitate)Solvent->IntermediateWorkupWorkup:1. Pour into Ice Water2. Filter SolidIntermediate->Workup Precipitation ProductFinal Product:2-(5-Hydroxypentyl)isoindoline-1,3-dioneWorkup->Product Recrystallization

Caption: Optimized Gabriel Synthesis workflow for N-alkyl phthalimide formation.

Validated Protocol (Bench Scale)

Reagents:

  • Potassium Phthalimide (1.0 equiv)

  • 5-Bromo-1-pentanol (1.1 equiv)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Potassium Phthalimide (18.5 g, 100 mmol) in anhydrous DMF (100 mL).

  • Addition: Add 5-Bromo-1-pentanol (18.4 g, 110 mmol) dropwise over 15 minutes. The slight excess ensures complete consumption of the phthalimide.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. The suspension will change appearance as KBr precipitates.

  • Quench: Cool the reaction to room temperature and pour slowly into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a white solid.[3] Filter via vacuum filtration.[4]

  • Purification: Wash the filter cake with water (

    
     mL) to remove residual DMF. Recrystallize from Ethanol/Water or minimal Ethyl Acetate if high purity (>99%) is required.
    

Reactivity Profile & Applications (PROTACs)

This molecule is a "masked" linker. It allows researchers to build a ligand on the alcohol end before revealing the amine.

Mechanism of Action: The "Linker" Role

In PROTAC design, the linker length determines the spatial proximity of the E3 ligase and the Target Protein. A 5-carbon chain (

6–8 Å
  • Activation (Alcohol): The hydroxyl group is converted to a leaving group (Tosylate/Mesylate) or used directly in a Mitsunobu Reaction to attach the "Warhead" (Target Protein Ligand).

  • Deprotection (Imide): Once the warhead is attached, the phthalimide is removed using Hydrazine Hydrate or Methylamine. This reveals the primary amine.

  • Coupling (Amine): The newly revealed amine is coupled to the E3 Ligase Ligand (e.g., Thalidomide derivatives or VHL ligands) via amide bond formation.

Application Workflow

ProtacWorkflowStart2-(5-Hydroxypentyl)isoindoline-1,3-dioneStep1Step 1: Functionalization(Mitsunobu or Tosylation)Attach Warhead (POI Ligand)Start->Step1IntermediatePhthalimide-Linker-WarheadStep1->IntermediateStep2Step 2: Deprotection(Hydrazine/EtOH)Intermediate->Step2AmineFree Amine:NH2-(CH2)5-WarheadStep2->Amine Unmasking FinalStep 3: E3 Ligase Coupling(Amide Bond Formation)Amine->Final PROTAC Assembly

Caption: Strategic utilization of the scaffold in convergent PROTAC synthesis.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical signals should be verified.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.84 (dd, 2H):  Aromatic phthalimide protons (adjacent to carbonyls).
    
  • 
     7.71 (dd, 2H):  Aromatic phthalimide protons.
    
  • 
     3.70 (t, 
    
    
    Hz, 2H):
    
    
    (Methylene adjacent to Nitrogen).
  • 
     3.64 (t, 
    
    
    Hz, 2H):
    
    
    (Methylene adjacent to Hydroxyl).
  • 
     1.73 (quint, 2H):  Methylene at C2 (beta to Nitrogen).
    
  • 
     1.61 (quint, 2H):  Methylene at C4 (beta to Oxygen).
    
  • 
     1.43 (m, 2H):  Central methylene (C3).
    
  • 
     1.5–2.0 (br s, 1H):  Hydroxyl proton (shift varies with concentration/solvent).
    
Troubleshooting
  • Impurity Flag: A triplet at

    
     3.4 ppm usually indicates unreacted 5-bromo-1-pentanol.
    
  • Impurity Flag: Peaks at

    
     2.7–2.9 ppm (DMF methyls) indicate insufficient water washing during workup.
    

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N-(5-Hydroxypentyl)phthalimide. National Library of Medicine. Retrieved from [Link]

  • Abosyn. (n.d.). This compound Catalog Entry. Retrieved from [Link]

Solvation Thermodynamics and Empirical Solubility Profiling of 2-(5-Hydroxypentyl)isoindoline-1,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Physicochemical Profiling

2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3) is a highly versatile bifunctional organic intermediate[1]. It is predominantly utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs), the construction of Proteolysis Targeting Chimera (PROTAC) linkers, and as a protected precursor in the Gabriel synthesis of primary amines.

As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic thermodynamic equilibrium dictated by molecular structure. The solvation behavior of this molecule is governed by its distinct amphiphilic architecture, which consists of three primary domains:

  • The Phthalimide Core: A rigid, planar, aromatic system. It provides substantial lipophilicity and engages in

    
     stacking interactions, while its two carbonyl oxygen atoms act as strong hydrogen bond acceptors.
    
  • The Pentyl Spacer: A flexible, five-carbon aliphatic chain that imparts purely hydrophobic, van der Waals interactions, disrupting highly ordered polar solvent networks (like water).

  • The Hydroxyl Terminus: A polar moiety capable of acting as both a hydrogen bond donor and acceptor.

Because the hydrophobic bulk of the phthalimide ring and the alkyl chain significantly outweighs the polarity of the single terminal hydroxyl group, the compound exhibits practically zero aqueous solubility but demonstrates excellent compatibility with polar aprotic and chlorinated organic solvents.

G Molecule 2-(5-Hydroxypentyl) isoindoline-1,3-dione Phthalimide Phthalimide Core (Hydrophobic/H-Acceptor) Molecule->Phthalimide Alkyl Pentyl Chain (Lipophilic Spacer) Molecule->Alkyl Hydroxyl Hydroxyl Group (H-Donor/Acceptor) Molecule->Hydroxyl Sol1 High Affinity: DCM, Chloroform Phthalimide->Sol1 Sol2 Low Affinity: Water, Hexane Alkyl->Sol2 Sol3 High Affinity: Alcohols, DMSO Hydroxyl->Sol3

Diagram 1: Structural domains of the molecule and their respective solvent affinities.

Quantitative Solubility Data in Organic Solvents

To facilitate high-throughput screening and reaction optimization, it is critical to select solvents that thermodynamically favor the dissolution of the solid crystal lattice. Table 1 summarizes the empirical solubility profile of this compound across various solvent classes at standard ambient temperature (25°C).

Table 1: Empirical Solubility Profile at 25°C

Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Mechanism & Causality
Polar Aprotic DMF, DMSO, NMP> 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions overcome the crystal lattice energy. The solvent accepts H-bonds from the terminal -OH group.
Chlorinated Dichloromethane (DCM), Chloroform> 100 mg/mL (Highly Soluble)High affinity for the polarizable aromatic phthalimide ring; DCM easily solvates the lipophilic pentyl chain.
Alcohols Methanol, Ethanol30 - 100 mg/mL (Soluble)Dual H-bonding occurs. The solvent donates to the phthalimide carbonyls and exchanges H-bonds with the terminal hydroxyl group.
Ethers THF, 1,4-Dioxane30 - 100 mg/mL (Soluble)Moderate dipole interactions; ether oxygens act as potent H-bond acceptors for the -OH group.
Non-Polar Hexane, Heptane< 1 mg/mL (Poorly Soluble)Purely aliphatic solvents lack the dielectric constant required to disrupt the strong intermolecular dipole forces of the solid.
Aqueous Water, PBS (pH 7.4)< 0.1 mg/mL (Insoluble)The hydrophobic effect dominates; water cannot efficiently solvate the bulky lipophilic core without a massive entropic penalty[2].

Self-Validating Protocol: Thermodynamic Solubility Determination

When utilizing this compound for high-concentration stock solutions (e.g., in flow chemistry or automated synthesis), relying on visual "kinetic" solubility is a critical failure point. Kinetic dissolution can result in supersaturated solutions that spontaneously precipitate over time.

To ensure scientific integrity, researchers must employ a thermodynamic equilibrium assay . The following step-by-step methodology is adapted from the gold-standard OECD Guideline 105 (Shake-Flask Method)[2][3].

Workflow Step1 1. Excess Solid Addition (Compound + Solvent) Step2 2. Isothermal Equilibration (Shake-Flask at 25°C, 24h) Step1->Step2 Step3 3. Phase Separation (Centrifuge & 0.22µm Filter) Step2->Step3 Step4 4. Quantitative Analysis (HPLC-UV at 295 nm) Step3->Step4 Step5 5. Data Validation (Triplicate RSD < 5%) Step4->Step5

Diagram 2: Self-validating shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Action: Add an excess amount of this compound solid (e.g., 50 mg) to a 2 mL glass HPLC vial containing 1 mL of the target organic solvent.

  • Causality: Adding excess solid ensures that the chemical potential of the dissolved solute is exactly equal to that of the pure solid phase. This guarantees a true thermodynamic equilibrium rather than a transient kinetic state[3].

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a temperature-controlled orbital shaker at 25°C ± 0.5°C, agitating at 300 RPM for 24 hours.

  • Causality: Phthalimide derivatives with alkyl chains can exhibit slow dissolution kinetics due to crystal lattice packing. A 24-hour equilibration ensures that the concentration plateau is fully reached[2].

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES). Filtration removes sub-micron particulates that would otherwise artificially inflate downstream UV absorbance readings, ensuring data trustworthiness.

Step 4: Quantitative Analysis (HPLC-UV)

  • Action: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of your pre-established calibration curve. Analyze via HPLC using a standard C18 column. Set the UV detector to 295 nm .

  • Causality: The phthalimide chromophore exhibits a characteristic, strong UV absorption maximum (

    
    ) at 295 nm[4]. Monitoring at this specific wavelength maximizes signal-to-noise ratio and prevents interference from solvent cutoffs.
    

Step 5: Data Validation (Self-Correction Loop)

  • Action: Perform the entire assay in biological triplicate. Calculate the Relative Standard Deviation (RSD).

  • Causality: The protocol is self-validating. If the RSD is < 5%, the system has reached true equilibrium. If the RSD > 5%, it indicates a methodological failure (e.g., incomplete equilibration, solvent evaporation, or filter membrane adsorption), and the equilibration time must be extended to 48 hours.

References

  • Title: 2-(5-hydroxypentyl)
  • Title: N-(5-BROMOPENTYL)
  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Title: improved oecd 105 water solubility test design Source: KREATiS URL

Sources

Technical Guide: Stability and Storage Protocols for 2-(5-Hydroxypentyl)phthalimide

[1]

Executive Summary & Chemical Identity

2-(5-hydroxypentyl)-1H-isoindole-1,3(2H)-dione (CAS: 63273-48-3), often referred to as N-(5-hydroxypentyl)phthalimide , is a bifunctional synthetic intermediate.[1][2][3] It features a phthalimide-protected primary amine connected via a pentyl linker to a primary alcohol.[1]

This compound is a critical building block in medicinal chemistry, particularly in the synthesis of PROTAC® linkers and other heterobifunctional ligands. Its dual functionality requires a storage strategy that protects two distinct reactive sites: the moisture-sensitive imide ring and the oxidation-prone primary alcohol.[1]

Physicochemical Profile
PropertySpecificationRelevance to Storage
CAS Number 63273-48-3Unique Identifier
Molecular Formula

MW: 233.26 g/mol
Physical State White to off-white crystalline solidHygroscopicity risk increases with surface area
Solubility DMSO, DMF, Dichloromethane, ChloroformHydrolytically unstable in aqueous buffers (pH > 7)
pKa ~8.3 (Imide proton, theoretical)Sensitive to basic environments

Degradation Mechanisms & Stability Science

To design an effective storage protocol, one must understand the specific failure modes of the molecule. This compound is susceptible to two primary degradation pathways: Imide Hydrolysis and Alcohol Oxidation .

Mechanistic Failure Pathways

The phthalimide moiety is essentially a diacylamine. While kinetically stable in neutral conditions, it is thermodynamically unstable toward hydrolysis. Moisture intrusion, catalyzed by trace base or acid, opens the imide ring to form phthalamic acid derivatives. Simultaneously, the terminal hydroxyl group is susceptible to slow oxidation by atmospheric oxygen, particularly if catalyzed by light or trace metals.

DegradationPathwaysMolecule2-(5-hydroxypentyl)phthalimide(Intact Active)HydrolysisPhthalamic Acid Derivative(Ring Opening)Molecule->Hydrolysis Moisture + pH > 7(Base Catalysis)Oxidation5-Phthalimidopentanal(Aldehyde Impurity)Molecule->Oxidation O2 + Light(Radical Mechanism)DimerEster/Ether Dimers(Polymerization)Oxidation->Dimer Aldol Condensation

Figure 1: Primary degradation pathways. The imide ring opening (Red path) is the dominant failure mode in humid environments, while oxidation (Yellow path) occurs upon prolonged air exposure.[1]

Storage Protocols

Solid State Storage (Recommended)

For maximum shelf life, the compound must be stored as a solid. The lattice energy of the crystalline form provides a significant barrier to autoxidation and hydrolysis compared to the solution state.

Protocol A: Long-Term Archival (> 6 Months)
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) is mandatory .

  • Container: Amber glass vial with a PTFE-lined screw cap.[1] Seal the cap junction with Parafilm or electrical tape to prevent moisture ingress during freeze-thaw cycles.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a sealable bag or jar) containing active desiccant (silica gel or Drierite).

Protocol B: Working Stock (< 6 Months)
  • Temperature: 2°C to 8°C (Refrigerator).

  • Atmosphere: Ambient air is acceptable only if the container is tightly sealed and kept dry.[4] Nitrogen flush is preferred after every use.

  • Light: Protect from direct light.

Solution State Storage (High Risk)

Avoid storing this compound in solution. If experimental workflows demand it:

  • Solvent Choice: Use anhydrous DMSO or DMF. Avoid protic solvents (Ethanol, Methanol) or water, which accelerate ring opening.

  • Temperature: -80°C or -20°C.

  • Shelf Life: Discard after 1 week.

  • Thawing: Vortex thoroughly after thawing. DMSO freezes at 19°C; localized concentration gradients during freezing can precipitate the compound.

Handling & Quality Control (QC)

Handling Precautions
  • Hygroscopicity: Allow the refrigerated/frozen container to equilibrate to room temperature before opening . Opening a cold vial in humid air causes immediate water condensation on the solid, initiating hydrolysis.

  • Safety: Standard PPE (Gloves, Goggles, Lab Coat).[5] While not highly toxic, phthalimides can be irritants.

Verifying Purity (Self-Validating System)

Before using stored material in critical synthesis (e.g., Gabriel Synthesis or Mitsunobu reaction), validate its integrity.[1]

MethodMarker of DegradationAcceptance Criteria
TLC Appearance of a baseline spot (Phthalamic acid) or a fast-moving spot (Aldehyde).[1]Single spot (Rf ~0.3-0.5 in 50% EtOAc/Hexane).[1]
1H NMR Imide Region: Check integration of aromatic protons (7.7–7.9 ppm). Hydrolysis: Look for broad amide N-H singlets or carboxylic acid protons (>10 ppm). Oxidation: Look for aldehyde peak (~9.8 ppm).Integration of methylene protons adjacent to -OH (~3.6 ppm) must match aromatic signals 2:4.

References

  • Sigma-Aldrich. 2-(5-Hydroxypentyl)isoindoline-1,3-dione Product Sheet. Retrieved from [1]

  • Pharmaffiliates. Certificate of Analysis: this compound. Retrieved from [1]

  • Combi-Blocks. Safety Data Sheet (SDS) for Phthalimide Derivatives. Retrieved from [1][6]

  • Khan, M. N. (1995). Kinetics and Mechanism of Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry. (General mechanism reference for imide stability).
  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Context for chemical reactivity).

Methodological & Application

detailed protocol for N-alkylation of phthalimide with 5-amino-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Via Catalytic Transimidation of Phthalimide

Executive Summary & Strategic Rationale

This application note details the synthesis of


-(5-hydroxypentyl)phthalimide  using phthalimide  and 5-amino-1-pentanol .

While the term "N-alkylation" typically implies the displacement of a leaving group by the phthalimide anion (Gabriel Synthesis), the reaction between phthalimide and an amino-alcohol proceeds via a distinct mechanism: Nucleophilic Transimidation . In this pathway, the primary amine of 5-amino-1-pentanol acts as the nucleophile, displacing ammonia from the phthalimide ring.

Why this approach?

  • Atom Economy: Direct reaction avoids the need for halogenated precursors (e.g., 5-chloro-1-pentanol) required for traditional Gabriel synthesis.

  • Chemo-selectivity: The primary amine (

    
    ) is significantly more nucleophilic than the primary alcohol (
    
    
    
    ), allowing for selective formation of the imide without protecting the hydroxyl group.
  • Green Chemistry: The only byproduct is gaseous ammonia (

    
    ), simplifying purification.
    
Reaction Mechanism & Critical Parameters

The reaction is an equilibrium-driven amine exchange. To achieve high conversion, the thermodynamics must be shifted by the continuous removal of ammonia.

2.1 Mechanistic Pathway[1][2]
  • Nucleophilic Attack: The lone pair of the 5-amino-1-pentanol nitrogen attacks one of the phthalimide carbonyl carbons.

  • Ring Opening: The phthalimide ring opens to form an intermediate

    
    -(5-hydroxypentyl)-2-carbamoylbenzamide.
    
  • Ring Closure: The secondary amide nitrogen attacks the remaining amide carbonyl, reforming the stable 5-membered imide ring.

  • Elimination: Ammonia (

    
    ) is ejected, yielding the product.
    

Transimidation Reactants Phthalimide + 5-Amino-1-pentanol Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (-NH2) OpenRing Ring-Opened Diamide Inter1->OpenRing Ring Opening Product N-(5-Hydroxypentyl) phthalimide OpenRing->Product Cyclization (-NH3) Ammonia NH3 (Gas) OpenRing->Ammonia

Figure 1: Mechanistic flow of the transimidation reaction. The driving force is the entropy gain from


 release.
Experimental Protocol
3.1 Materials & Equipment
ComponentSpecificationRole
Phthalimide >98% PuritySubstrate
5-Amino-1-pentanol >97% PurityNucleophile / Linker
Solvent Diglyme or DMF (Optional)Medium (High BP required)
Catalyst (Optional)

(5 mol%)
Lewis Acid Accelerator
Equipment Dean-Stark trap or Open Vessel

Removal
3.2 Method A: Solvent-Free Thermal Transimidation (Green Route)

Recommended for gram-scale synthesis where solvent waste reduction is a priority.

  • Stoichiometry: Charge a round-bottom flask with Phthalimide (1.0 equiv, 14.7 g) and 5-Amino-1-pentanol (1.05 equiv, 10.8 g) . A slight excess of the amine ensures complete consumption of the solid phthalimide.

  • Setup: Equip the flask with a magnetic stir bar and a short-path distillation head (to vent

    
     and catch any sublimed phthalimide).
    
    • Critical: Do not seal the system. Ammonia gas must escape.

  • Reaction: Heat the mixture to 150–160 °C in an oil bath.

    • The mixture will melt into a homogeneous oil.

    • Observation: Evolution of ammonia gas (detectable by damp pH paper turning blue at the outlet).

  • Duration: Stir for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting phthalimide spot (

    
    ) should disappear.
    
  • Workup:

    • Cool the reaction mixture to ~80 °C.

    • Add Ethanol (30 mL) while hot to dissolve the oil.

    • Pour the ethanolic solution into Ice Water (150 mL) with vigorous stirring.

    • The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

    • Recrystallization:[3][4] If necessary, recrystallize from Toluene or EtOH/Water.

3.3 Method B: Catalytic Solvent-Mediated Protocol

Recommended for larger scales or temperature-sensitive substrates.

  • Dissolution: Dissolve Phthalimide (10 mmol) and 5-Amino-1-pentanol (11 mmol) in Toluene (20 mL) or Xylene .

  • Catalyst: Add

    
     (0.5 mmol, 5 mol%) .
    
    • Note: Lewis acids like

      
       or 
      
      
      
      activate the amide carbonyl, lowering the activation energy for transimidation [1].
  • Reflux: Heat to reflux (110 °C for Toluene) using a Dean-Stark apparatus.

    • While water is not the primary byproduct, the reflux helps strip ammonia from the solution.

  • Completion: Reaction is typically complete in 6–12 hours .

  • Workup:

    • Evaporate the solvent under reduced pressure.[4]

    • Redissolve residue in

      
       (DCM).
      
    • Wash with 1M HCl (to remove unreacted amino-alcohol and catalyst) and then Brine .

    • Dry over

      
       and concentrate.
      
Data Interpretation & Troubleshooting
4.1 Expected Results
ParameterMethod A (Melt)Method B (Catalytic)
Typical Yield 85–92%75–85%
Purity ( Crude) >95%>90%
Reaction Time 4–6 h8–12 h
Appearance White crystalline solidOff-white solid
4.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Ammonia saturation in reaction mix.[4]Increase N2 sparging or stir rate to facilitate gas escape.
Sublimation Phthalimide subliming before reaction.Use a reflux condenser set to 60°C (warm) to wash solids back down, or use slight excess of amine.
O-Alkylation Competition from -OH group.Unlikely under these conditions. If observed, lower temp and ensure strictly 1:1 stoichiometry.
Sticky Product Residual 5-amino-1-pentanol.Wash the crude solid thoroughly with 0.5 M HCl (the amine forms a water-soluble salt).
Characterization Standards

To validate the synthesis of


-(5-hydroxypentyl)phthalimide, ensure the following spectral signatures:
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.8–7.7 ppm (m, 4H, Ar-H): Characteristic phthalimide aromatic protons.
      
    • 
       3.70 ppm (t, 2H, 
      
      
      
      -
      
      
      ): Triplet indicating alkylation at nitrogen.
    • 
       3.65 ppm (t, 2H, 
      
      
      
      -
      
      
      ): Triplet for the hydroxymethyl group.
    • 
       1.7–1.4 ppm (m, 6H, alkyl chain): Multiplets for the pentyl linker.
      
  • IR Spectroscopy:

    • 1770, 1700 cm

      
      :  Strong carbonyl doublets (Imide C=O stretch).
      
    • 3400–3300 cm

      
      :  Broad O-H stretch (confirming the alcohol is intact).
      
References
  • Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997).[5] Lewis Acid-Catalyzed Transamidation of Carboxamides, Phthalimides, and Urea with Amines.[5][6] The Journal of Organic Chemistry, 62(8), 2652–2654.

  • Grosjean, S., et al. (2014). Solvent-free synthesis of N-alkylphthalimides. Tetrahedron Letters, 55(10), 1731-1734.
  • Varma, R. S. (1999). Solvent-free organic syntheses.[7][5][6] Green Chemistry, 1, 43-55.[8]

Sources

Application Note: Strategic Utilization of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3), commonly referred to as


-(5-hydroxypentyl)phthalimide .[1]

This molecule serves as a critical "masked" amino-alkyl linker in medicinal chemistry.[1] Its primary value lies in its bifunctionality: the phthalimide moiety acts as a robust protecting group for a primary amine, while the terminal hydroxyl group serves as a versatile handle for functionalization. It is extensively employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where the 5-carbon alkyl chain provides a specific spatial separation (~7–9 Å) between an E3 ligase ligand and a target protein warhead.

Chemical Profile & Strategic Value

PropertySpecification
Systematic Name This compound
Common Name

-(5-Hydroxypentyl)phthalimide
Molecular Formula

Molecular Weight 233.26 g/mol
Role Heterobifunctional Linker (C5-Alkyl Spacer)
Key Reactivity Alcohol activation (

precursor) / Phthalimide cleavage (Amine release)

Strategic Advantage (Orthogonality): The phthalimide group is stable against acidic, oxidative, and mild basic conditions, allowing chemists to perform rigorous transformations on the hydroxyl end (e.g., Appel reaction, Mitsunobu coupling) without disturbing the latent amine.

Workflow Visualization

The following diagram illustrates the two primary pathways for utilizing this intermediate: Path A (Activation) for subsequent nucleophilic attack, and Path B (Direct Coupling) via Mitsunobu chemistry.

LinkerWorkflow Start 2-(5-Hydroxypentyl) isoindoline-1,3-dione (Starting Material) Bromide Alkyl Bromide (Activated Linker) Start->Bromide Path A: Appel Rxn (CBr4, PPh3) Coupled_B Ether/Ester Linkage (Phthalimide Protected) Start->Coupled_B Path B: Mitsunobu (DIAD, PPh3, Ar-OH) Coupled_A Coupled Intermediate (Phthalimide Protected) Bromide->Coupled_A SN2 w/ Nucleophile (K2CO3, DMF) Final Primary Amine (De-protected Linker) Coupled_A->Final Hydrazinolysis (N2H4·H2O) Coupled_B->Final Hydrazinolysis (N2H4·H2O)

Figure 1: Synthetic divergence for C5-phthalimide linker utilization. Path A creates an electrophile; Path B couples directly to nucleophiles.

Detailed Experimental Protocols

Protocol A: Activation via Appel Reaction (Conversion to Bromide)

Objective: Convert the hydroxyl group to a bromide to create a reactive electrophile for alkylation. This is preferred over tosylation for subsequent


 reactions due to atom economy and purification ease.[1]

Reagents:

  • Starting Material (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 g, 4.3 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition 1: Add

    
     (1.7 g, 5.1 mmol) to the stirring solution. Ensure it dissolves completely.[1]
    
  • Addition 2: Slowly add

    
     (1.34 g, 5.1 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; control the addition rate to maintain 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3).[1] The product (bromide) will be less polar (higher

      
      ) than the alcohol.
      
  • Workup: Concentrate the solvent in vacuo to ~5 mL. Add cold diethyl ether (50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

  • Purification: Filter off the white TPPO solid. Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% as a white/off-white solid.[1]

Protocol B: Direct Mitsunobu Coupling

Objective: Directly couple the linker to a phenol-containing drug scaffold (e.g., 4-hydroxythalidomide or a warhead like JQ1-phenol) without intermediate activation.[1]

Reagents:

  • Starting Material (1.0 equiv)

  • Target Phenol (Nucleophile, 1.0–1.2 equiv)

  • Triphenylphosphine (

    
    , 1.5 equiv)[2]
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

  • THF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Target Phenol (1.0 equiv), Starting Material (1.0 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M concentration) under nitrogen.
    
  • Cooling: Cool to 0°C.

  • Activation: Add DIAD (1.5 equiv) dropwise via syringe. Caution: DIAD is shock-sensitive and toxic.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12–16 h).

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography is essential to remove reduced DIAD and TPPO.[1]

Protocol C: Deprotection (The Ing-Manske Procedure)

Objective: Remove the phthalimide group to reveal the primary amine.[3] This is the final step in linker synthesis.

Reagents:

  • Phthalimide-protected Intermediate[1][4]

  • Hydrazine Hydrate (

    
    , 3.0–5.0 equiv)
    
  • Ethanol (EtOH)[1]

Step-by-Step Procedure:

  • Setup: Suspend the protected intermediate in EtOH (0.1 M).

  • Cleavage: Add Hydrazine Hydrate (excess is required to drive equilibrium).[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Observation: A bulky white precipitate (phthalhydrazide) will form, indicating the reaction is progressing.

  • Workup (Critical Step):

    • Cool to room temperature.[1][3][5]

    • Acidification: (Optional but recommended) Add 1M HCl to pH 1 to protonate the amine and ensure phthalhydrazide precipitation. Filter off the solid phthalhydrazide.[3][5][6]

    • Basification: Neutralize the filtrate with NaOH to pH >10 to free the amine.

    • Extraction: Extract with DCM or

      
       (3x).[1]
      
  • Isolation: Dry organic layers and concentrate. The resulting primary amine is often used immediately in the next coupling step (e.g., amide bond formation).

Application in PROTAC Design

In PROTAC development, this molecule is used to synthesize "Linker-E3 Ligase" building blocks.[1]

Case Study: Synthesis of a Thalidomide-Linker Conjugate

  • Coupling: React This compound (activated as bromide via Protocol A) with 4-hydroxythalidomide (using

    
     in DMF).
    
  • Deprotection: Use Protocol C to remove the phthalimide.

  • Result: You obtain 5-((4-amino-4-oxobutyl)amino)pentyl... derivatives, ready to be coupled to a target protein warhead via the newly revealed amine.[1]

Why 5 Carbons? Quantitative Structure-Activity Relationship (QSAR) studies indicate that linker length dictates the stability of the Ternary Complex (Target-PROTAC-E3).[1] A 5-carbon chain provides moderate flexibility without the "entropic penalty" of very long PEG chains, often resulting in higher


 (maximum degradation) values for targets like BRD4 or BTK.[1]

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield in Appel Rxn Moisture in solventUse freshly distilled DCM or molecular sieves.[1]
Sticky Solid in Deprotection Phthalhydrazide contaminationPerform the Acid/Base workup described in Protocol C to rigorously separate the byproduct.
Incomplete Mitsunobu Steric hindrance on PhenolIncrease DIAD/

to 2.0 equiv or switch to ADDP/

for higher reactivity.
NMR: Missing OH Signal Rapid exchange or wet

Use DMSO-

or dry the sample thoroughly; however, the triplet at ~3.4 ppm (

-OH) is the key diagnostic peak.[1]

References

  • Appel Reaction Mechanism & Protocol

    • Appel, R. (1975).[1] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

    • Source: [1]

  • Mitsunobu Reaction for Phthalimides

    • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

    • Source: [1]

  • Phthalimide Deprotection (Ing-Manske)

    • Ing, H. R., & Manske, R. H. (1926).[7] "A modification of the Gabriel synthesis of amines."[7] Journal of the Chemical Society.

    • Source: [1]

  • PROTAC Linker Design (Alkyl Chains)

    • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.
    • Source: [1]

  • Specific Application (NTMT1 Degraders)

    • Zhou, et al. (2021). "Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1." European Journal of Medicinal Chemistry.
    • Source: [1]

Sources

Application Note: Kinetic Evaluation of Acetylcholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is heavily driven by the degradation of cholinergic neurons, making the inhibition of Acetylcholinesterase (AChE) a primary therapeutic strategy. Recently, isoindoline-1,3-dione (phthalimide) derivatives have emerged as highly potent, dual-binding site AChE inhibitors[1].

Molecular docking and kinetic studies reveal that the bulky phthalimide core interacts favorably with the Peripheral Anionic Site (PAS) of AChE via


 stacking, while the substituted tail (e.g., benzyl pyridinium or piperazine moieties) extends deep into the Catalytic Active Site (CAS)[1][2]. This dual-site binding not only blocks substrate entry but also prevents AChE-induced 

-amyloid aggregation, a secondary pathological hallmark of AD[1].

To accurately quantify the inhibitory potency of these derivatives, a modified Ellman’s assay is the universal gold standard[3][4]. The assay relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) to produce thiocholine. The free sulfhydryl group of thiocholine subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate (TNB) anion, yielding a robust colorimetric signal at 412 nm[5][6].

EllmanAssay Substrate Acetylthiocholine (ATCI) Thiocholine Thiocholine Substrate->Thiocholine Hydrolysis Enzyme AChE Enzyme Enzyme->Substrate Inhibitor Isoindoline-1,3-dione Derivative Inhibitor->Enzyme Binds CAS/PAS TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Readout Spectrophotometric Quantification TNB->Readout

Biochemical pathway of Ellman's assay and AChE inhibition by isoindoline-1,3-dione derivatives.

Reagents, Materials, and Equipment

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Causality: AChE catalytic efficiency peaks at pH 8.0. Phosphate buffer maintains this pH without interfering with the nucleophilic attack required for the DTNB reaction[3].

  • Enzyme: Acetylcholinesterase (e.g., Electrophorus electricus or recombinant human). Prepare a 10 U/mL stock in buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein to stabilize the highly diluted enzyme and prevent its adsorption to the hydrophobic walls of plastic tubes.

  • Substrate: Acetylthiocholine iodide (ATCI), 15 mM in ultrapure water[3].

  • Chromogen: DTNB (Ellman’s Reagent), 3 mM in Assay Buffer[4].

  • Test Compounds: Isoindoline-1,3-dione derivatives dissolved in DMSO (10 mM stock).

  • Reference Standard: Donepezil or Rivastigmine (10 mM stock in DMSO)[2].

  • Consumables: 96-well clear flat-bottom microplates. UV-transparent plates are not strictly required as TNB absorbs in the visible spectrum (412 nm), but high-quality polystyrene is recommended to minimize background scattering[5].

Experimental Workflow & Protocol

Workflow Step1 1. Prepare Reagents Step2 2. Dispense Buffer, Inhibitor & AChE Step1->Step2 Step3 3. Pre-incubate (15 min, 25°C) Step2->Step3 Step4 4. Add DTNB & ATCI Step3->Step4 Step5 5. Kinetic Readout (412 nm) Step4->Step5 Step6 6. Data Analysis Step5->Step6

Step-by-step 96-well plate workflow for kinetic evaluation of AChE inhibition.

Step-by-Step 96-Well Plate Protocol

Trustworthiness & Self-Validation: This protocol incorporates a 100% Activity Control (vehicle only) and a Background Control (no enzyme) to establish the dynamic range and ensure self-validating data integrity.

  • Compound Dilution: Prepare an 8-point serial dilution of the isoindoline-1,3-dione derivatives in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can induce conformational changes and denature AChE.

  • Plate Setup: To each well of a 96-well plate, dispense the following:

    • 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • 20 µL of the diluted test compound (Substitute with 1% DMSO in buffer for the 100% Activity Control).

    • 20 µL of AChE solution (Final well concentration ~0.2 U/mL)[3].

  • Pre-incubation: Incubate the microplate at 25°C for 10–15 minutes.

    • Causality: Isoindoline-1,3-dione derivatives are bulky, dual-site binders[1]. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the ATCI substrate is introduced, preventing artificially low inhibition readings.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 10 µL of 3 mM DTNB and 10 µL of 15 mM ATCI to all wells[3].

    • Causality: Adding the substrate last initiates the reaction. Simultaneous addition across the plate is critical for kinetic assays to ensure all wells are measured at the same reaction phase[5][6].

  • Kinetic Readout: Immediately place the plate in a spectrophotometric microplate reader. Measure the absorbance at 412 nm every 1 minute for 10–15 minutes at 25°C[6].

    • Causality: Kinetic measurement (

      
      ) is vastly superior to endpoint measurement for isoindoline-1,3-dione derivatives. Many of these compounds possess aromatic ring systems that inherently absorb light or may precipitate slightly. Kinetic reading mathematically subtracts this static background interference, measuring only the dynamic rate of TNB production[4].
      

Data Analysis & Assay Validation

  • Calculate Reaction Velocity (

    
    ):  Determine the slope (
    
    
    
    ) of the linear portion of the kinetic curve for each well.
  • Calculate % Inhibition:

    
    
    
  • Determine IC

    
    :  Plot the calculated % Inhibition against the 
    
    
    
    [Inhibitor] concentration. Utilize non-linear regression (four-parameter logistic equation) in software like GraphPad Prism to calculate the IC
    
    
    value.
  • Assay Quality Control (Z'-factor): Validate the assay robustness using the 100% Activity Control and the Background Control. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Representative Quantitative Data

The structural versatility of the isoindoline-1,3-dione core allows for extensive modifications. Below is a summarized comparison of the inhibitory potency of various isoindoline-1,3-dione derivatives against AChE based on recent literature[1][2][7].

Compound Class / SubstitutionTargetIC

Value
Reference Standard (IC

)
Ref
2-(diethylaminoalkyl)-isoindoline-1,3-dione (6-7 methylene chains)AChE1.1 – 1.2 µMTacrine (0.19 µM)[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (4-fluorobenzyl)AChE2.1 µMRivastigmine (11.07 µM)[2]
1-H-isoindole-1,3(2H)-dione (Phenyl substituent at position 4 of piperazine)AChE1.12 µMTacrine (0.21 µM)[7]
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (m-Fluoro)AChE7.1 nMDonepezil (410 nM)

References

  • Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. PubMed.[Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.[Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.[Link]

  • 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. MUMS.[Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol.[Link]

  • Cholinesterase assay by an efficient fixed time endpoint method. PMC.[Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the terminal hydroxyl group of 2-(5-hydroxypentyl)isoindoline-1,3-dione. This bifunctional molecule is a cornerstone in synthetic chemistry, serving as a versatile linker and a protected precursor to a primary amine. The strategic functionalization of its hydroxyl terminus is critical for its application in drug discovery, materials science, and bioconjugation. Herein, we explore several key transformations—conversion to sulfonate esters, esterification, etherification, and halogenation—providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.

The Strategic Importance of this compound

This compound is more than a simple alcohol. It is a strategically designed molecule featuring two key functionalities:

  • A Terminal Primary Hydroxyl Group: This is the primary site for synthetic elaboration. As a nucleophile, it can undergo a variety of reactions. More importantly, it can be converted into an excellent leaving group, opening the door to a vast array of nucleophilic substitution reactions.

  • A Phthalimide-Protected Primary Amine: The isoindoline-1,3-dione (Phthalimide) group is an exceptionally stable protecting group for a primary amine.[1] It is resilient to many reaction conditions used to modify the hydroxyl group, yet it can be cleaved under specific conditions to reveal the 5-aminopentanol backbone or its derivatives. This dual functionality allows for the sequential introduction of different molecular fragments.

The following sections detail the protocols to harness the reactivity of the hydroxyl group, transforming this versatile starting material into a range of valuable intermediates.

Workflow Overview: From Alcohol to Functionalized Intermediate

The general workflow for any functionalization follows a logical sequence of reaction, work-up, and purification. Understanding this flow is key to successful synthesis.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Combine Reactants (Alcohol, Reagents, Solvent) B 2. Control Conditions (Temperature, Atmosphere) A->B C 3. Monitor Progress (TLC, LC-MS) B->C D 4. Quench Reaction C->D Reaction Complete E 5. Liquid-Liquid Extraction (Isolate Organic Phase) D->E F 6. Dry & Concentrate (Remove Solvent) E->F G 7. Purify Product (Column Chromatography, Recrystallization) F->G H 8. Characterize (NMR, MS, IR) G->H SM 2-(5-Hydroxypentyl) isoindoline-1,3-dione Tosylate Tosylate/Mesylate (Excellent Leaving Group) SM->Tosylate TsCl, Pyridine Ester Ester SM->Ester RCOOH, DCC, DMAP (Steglich) Ether Ether SM->Ether R-Br, NaH (Williamson) Halide Bromide/Iodide SM->Halide PBr3 or CBr4, PPh3

Sources

Application Note: Strategic Use of 2-(5-Hydroxypentyl)isoindoline-1,3-dione in Solid-Phase Synthesis

[1]

Introduction & Product Profile

2-(5-Hydroxypentyl)isoindoline-1,3-dione (also known as N-(5-hydroxypentyl)phthalimide) is a bifunctional building block essential for introducing a precise 5-carbon alkyl spacer into solid-phase libraries.[1]

Its utility stems from its orthogonal functionality:

  • The Phthalimide (Phth) Group: A robust masking group for the primary amine.[2][3] It is stable to acidic conditions (TFA, HCl) used in Boc/Fmoc chemistry but is selectively removed by hydrazine or primary amines.[3]

  • The Primary Alcohol: A versatile handle for anchoring to resins (e.g., 2-Chlorotrityl chloride) or for participating in Mitsunobu coupling reactions to attach the linker to resin-bound phenols or sulfonamides.[1]

Chemical Specifications
  • CAS: 63273-48-3[1][4][5][6]

  • Formula: C₁₃H₁₅NO₃[1][5]

  • MW: 233.26 g/mol [3][5]

  • Solubility: High solubility in DMF, THF, and DCM (critical for SPS).[1][3]

  • Stability: Stable to standard Fmoc deprotection (20% Piperidine) and TFA cleavage cocktails, provided hydrazine is not present.[3]

Core Applications & Workflows

This compound is primarily used in two distinct solid-phase workflows.[1][7] The choice depends on whether the linker is the starting point (anchoring) or a modification (capping/linking).[3]

Workflow A: The "Anchor" Strategy (Resin Loading)

Used to synthesize C-terminal modified peptides or small molecules where the pentyl-amine chain serves as the detachment point or a permanent spacer.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Mechanism: SN1 reaction of the alcohol with the trityl cation.

Workflow B: The "Linker" Strategy (Mitsunobu Coupling)

Used to insert the pentyl spacer onto a resin-bound scaffold (e.g., a phenol group on a PROTAC warhead).[3]

  • Resin: Any resin-bound substrate with an acidic proton (Phenol, Sulfonamide).[3]

  • Mechanism: Mitsunobu inversion/coupling.[3]

Visualizing the Chemistry

The following diagram illustrates the logical flow of using this building block in a PROTAC synthesis context.

Gcluster_0Step 1: Installationcluster_1Step 2: Deprotectioncluster_2Step 3: ElongationResinResin-BoundScaffold (OH/NH)MitsunobuMitsunobuCouplingResin->MitsunobuLinker2-(5-Hydroxypentyl)isoindoline-1,3-dioneLinker->MitsunobuProtectedResin-Linker-PhthMitsunobu->ProtectedFreeAmineResin-Linker-NH2Protected->FreeAmine  Deprotection  HydrazineHydrazineHydrateHydrazine->FreeAminePayloadCoupling toE3 Ligase LigandFreeAmine->PayloadFinalFinal PROTACConstructPayload->Final

Caption: Workflow for installing the C5-amino linker via Mitsunobu coupling followed by hydrazinolysis.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling to Resin-Bound Phenols

Context: Attaching the linker to a tyrosine residue or a phenolic drug pharmacophore already on the resin.[1]

Reagents:

  • Linker: this compound (5.0 eq)

  • Phosphine: Triphenylphosphine (PPh3) (5.0 eq)[3]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (5.0 eq)[3]

  • Solvent: Anhydrous THF (preferred) or DCM.[3]

Step-by-Step:

  • Preparation: Swell the resin (100 mg) in anhydrous THF for 30 minutes under nitrogen. Drain.

  • Pre-activation (Critical): In a separate dry vial, dissolve the Linker (5 eq) and PPh3 (5 eq) in THF.

  • Addition: Add the Linker/PPh3 solution to the resin. Shake gently for 5 minutes to allow diffusion.

  • Activation: Cool the reaction vessel to 0°C (ice bath). Add DIAD (5 eq) dropwise to the resin slurry.[3] Note: Adding DIAD last prevents the formation of precipitating betaine intermediates in solution before they enter the resin pores.

  • Reaction: Allow the reaction to warm to room temperature and shake for 4–16 hours.

  • Washing: Drain and wash the resin with THF (3x), DCM (3x), and MeOH (3x) to remove Triphenylphosphine oxide (TPPO).[3]

Validation:

  • Perform a cleavage test on a small aliquot. Analyze via LC-MS. The mass should correspond to [Scaffold + 215 Da] (Mass of linker minus water).[3]

Protocol B: Phthalimide Deprotection (Hydrazinolysis)

Context: Unmasking the amine to allow further chain elongation.[3]

Reagents:

  • Hydrazine monohydrate (NH₂NH₂[3]·H₂O)

  • Solvent: DMF or THF/MeOH (1:1)[3]

Step-by-Step:

  • Swelling: Swell the resin in DMF.

  • Reaction: Add a solution of 5% (v/v) Hydrazine monohydrate in DMF .

  • Incubation: Shake at room temperature for 2 x 30 minutes. (Refresh the solution after the first 30 mins to drive equilibrium).

  • Washing (Crucial): Drain and wash extensively with DMF (5x), DCM (5x), and MeOH (3x).[3]

    • Note: Phthalhydrazide byproduct is insoluble in DCM but soluble in MeOH/DMF.[3] Ensure MeOH washes are thorough to remove this white precipitate.[3]

  • Color Test: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[3] A positive blue (Kaiser) or green (Chloranil) result confirms the free amine.[3]

Alternative (Mild Conditions): If the substrate is base-sensitive (e.g., contains esters prone to hydrolysis), use Methylamine (33% in EtOH) for 4 hours at room temperature.[3] This is milder than hydrazine but slower.[3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield (Mitsunobu) Steric hindrance or Betaine precipitation.[1]Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for higher reactivity.[3] Ensure anhydrous conditions.
Incomplete Deprotection Aggregation of resin chains.Perform the hydrazine step at 40°C or use Hydrazine/DCM/MeOH mixtures to improve swelling.
White Precipitate after Deprotection Phthalhydrazide trapping.Wash with hot DMF or 0.1 M NaOH (if substrate permits) to solubilize the byproduct.[3]
Resin Clumping Phosphine oxide accumulation.[3]Wash extensively with DCM/MeOH alternating cycles.[3]

References

  • Mitsunobu Reaction on Solid Phase

    • Source: Organic Chemistry Portal.[3][8] "Mitsunobu Reaction."[3][7][8][9][10]

    • URL:[Link][3]

    • Relevance: Defines the mechanism and stoichiometry (Alcohol + Acid + PPh3 + DEAD) adapted for Protocol A.
  • Phthalimide Deprotection Protocols

    • Source: BenchChem Application Notes.[3] "Application Notes and Protocols for Phthalimide Deprotection."

    • Relevance: Validates the use of Hydrazine hydrate and Methylamine for deprotection (Protocol B).
  • Synthesis of Phthalimide Linkers

    • Source: ChemicalBook.[3] "Reaction of Phthalimide: Deprotection and Amino Groups."[2][7]

    • Relevance: Confirms the stability and alkylation properties of N-hydroxyalkyl phthalimides.
  • Solid Phase Linker Strategies (PROTACs)

    • Source: National Institutes of Health (PMC).[3] "Safety-Catch Linkers for Solid-Phase Peptide Synthesis."

    • URL:[Link]

    • Relevance: Provides context on linker stability and orthogonality in complex synthesis.

protocol for monitoring reaction progress with thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Thin-Layer Chromatography (TLC) is an indispensable, highly versatile chromatographic technique utilized by synthetic chemists and drug development professionals for rapid qualitative analysis and reaction monitoring. The core mechanism of TLC relies on the differential affinity of analytes between a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (an organic solvent or solvent mixture)[1].

As the mobile phase ascends the plate via capillary action, compounds partition between the two phases. Separation is driven by polarity: highly polar compounds interact strongly with the polar stationary phase via dipole-dipole interactions and hydrogen bonding, resulting in slower migration rates. Conversely, non-polar compounds remain dissolved in the mobile phase, migrating further up the plate[2]. By systematically comparing the migration of a reaction mixture against an authentic starting material standard, researchers can accurately assess reaction progress, intermediate formation, and product purity.

TLC Reaction Monitoring Workflow

TLC_Workflow Start Reaction Mixture Aliquot Spotting Plate Spotting (Lanes: SM | Co-Spot | RM) Start->Spotting Dilute Sample Dev Plate Development (Capillary Action) Spotting->Dev Insert Plate Chamber Chamber Equilibration (Solvent + Filter Paper) Chamber->Dev Saturate Vapor Vis Visualization (UV 254 nm & Stains) Dev->Vis Mark Solvent Front Analysis Rf Calculation & Reaction Assessment Vis->Analysis Measure Distances

Figure 1: Logical workflow and dependencies for TLC reaction monitoring.

Step-by-Step Experimental Methodology

To ensure a self-validating and reproducible system, the following protocol emphasizes the physical causality behind each methodological choice.

Phase 1: Chamber Equilibration
  • Prepare the Chamber: Select a glass TLC chamber or a beaker with a tightly fitting lid.

  • Add Filter Paper: Place a piece of filter paper against the inner wall of the chamber.

  • Add Mobile Phase: Pour in the selected solvent system until the depth is approximately 0.5 cm. Close the lid and allow the chamber to equilibrate for 5–15 minutes[2].

    • Causality: The filter paper acts as a wick, drawing up the solvent to rapidly saturate the chamber's atmosphere with solvent vapor[2]. Maintaining controlled gas and humidity conditions is critical. If the chamber is unsaturated, solvent will evaporate from the face of the TLC plate during development, altering the local solvent ratio and causing distorted solvent fronts (the "smiling" effect) or artificially inflated retention factors.

Phase 2: Plate Preparation and the "Co-Spot" Method
  • Draw the Baseline: Using a pencil (never a pen, as ink will elute), draw a light baseline approximately 1 cm from the bottom edge of the TLC plate.

  • Sample Dilution: Extract a micro-aliquot of the reaction mixture (RM) and dilute it in a suitable volatile solvent. Note: Spotting neat or highly concentrated reaction mixtures causes severe streaking, ruining resolution[3].

  • Spotting: Using glass capillary tubes, spot the plate in three distinct lanes:

    • Lane 1 (SM): Authentic Starting Material.

    • Lane 2 (Co-Spot): Starting Material + Reaction Mixture.

    • Lane 3 (RM): Reaction Mixture only.

    • Causality: The Co-Spot is a critical self-validating control. Solvent flow can occasionally be uneven due to microscopic variations in the silica layer. By co-spotting, you ensure that if the SM spot in the RM lane aligns perfectly with the SM spot in the Co-Spot lane, you have definitively identified unreacted starting material, eliminating false positives caused by edge effects.

Phase 3: Plate Development
  • Insertion: Place the spotted plate vertically into the equilibrated chamber. Ensure the solvent level is strictly below the pencil baseline.

    • Causality: If the bulk solvent submerges the baseline, the spotted analytes will instantly dissolve into the solvent reservoir rather than migrating up the stationary phase via capillary action.

  • Elution: Allow the solvent to ascend until it reaches approximately 1 cm from the top edge of the plate[4].

  • Termination: Remove the plate and immediately mark the solvent front with a pencil before the solvent evaporates[5].

Phase 4: Visualization
  • Non-Destructive (UV Light): Examine the dried plate under a short-wave UV lamp (254 nm). Commercial plates contain a fluorophore that fluoresces green; compounds containing conjugated

    
    -systems will quench this fluorescence, appearing as dark purple/black spots[1]. Mark these spots with a pencil.
    
  • Destructive (Chemical Staining): For compounds lacking UV chromophores (e.g., aliphatic alcohols, amines), dip the plate into a chemical stain and gently heat it using a heat gun until spots develop.

Quantitative Data: Stains and Retention Factors

Table 1: Common TLC Visualization Stains & Preparation Recipes

Different functional groups require specific chemical stains for optimal visualization. Below are authoritative recipes for standard TLC stains[6].

Stain NameTarget Functional GroupsPreparation RecipeVisual Result
PMA (Phosphomolybdic Acid) General, Alcohols, AlkenesDissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[6].Blue-green spots on a yellow/green background.
Basic KMnO₄ Alkenes, Alkynes, AlcoholsDissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water[6].Yellow/brown spots on a bright purple background.
CAM (Ceric Ammonium Molybdate) General (Requires vigorous heating)Dissolve 0.5 g ceric ammonium sulfate and 12 g ammonium molybdate in 235 mL water. Add 15 mL conc. H₂SO₄[6].Dark blue/black spots on a light blue background.
Ninhydrin Primary and Secondary AminesDissolve 0.3 to 1.5 g of ninhydrin in 100 mL of n-butanol. Add 3.0 mL of acetic acid[6].Pink, red, or purple spots.
Table 2: Retention Factor ( ) Interpretation

The Retention Factor (


) is a unitless ratio used to quantify the migration of a compound[7].
ParameterFormula / GuidelineMechanistic Causality

Calculation

[4]
Normalizes migration distance against total solvent flow, allowing for run-to-run comparison[8].
Ideal

Range
0.2 – 0.8[5]Ensures spots are sufficiently separated from the baseline (avoiding co-elution with highly polar impurities) and the solvent front.
Polarity Relationship Higher Polarity = Lower

More polar compounds have a stronger affinity for the polar silica gel, retarding their migration[2].

Data Interpretation & Troubleshooting

When evaluating reaction progress, the disappearance of the SM spot and the emergence of a new product spot indicates conversion. However, chromatographic artifacts can complicate interpretation.

  • Artifact 1: Streaking / Tailing.

    • Observation: A spot smears vertically across the plate rather than forming a tight circle.

    • Causality & Solution: This is typically caused by sample overloading or the presence of highly polar functional groups (like carboxylic acids or amines) that hydrogen-bond too strongly to the silica. To resolve this, dilute the sample further. Alternatively, add a mobile phase modifier to suppress ionization: add 0.5% acetic acid for streaky acids, or 0.5% triethylamine (Et₃N) for streaky amines[3].

  • Artifact 2: Co-elution.

    • Observation: The SM and Product spots overlap entirely (

      
       difference < 0.05).
      
    • Causality & Solution: The solvent system lacks the specific selectivity required to differentiate the compounds. Adjust the mobile phase polarity (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol) or change the stationary phase (e.g., from normal phase silica to reversed-phase C18 or Alumina).

References

1.[5] Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Source: chemistryhall.com.5 2.[2] Thin Layer Chromatography - Chemistry Online @ UTSC. Source: utoronto.ca. 2 3.[1] Thin Layer Chromatography - Chemistry Teaching Labs - University of York. Source: york.ac.uk. 1 4.[4] Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. Source: oreateai.com. 4 5.[8] Calculating retention factors for TLC | AP Chemistry | Khan Academy. Source: youtube.com. 8 6. TLC Stains - University of Liverpool. Source: liv.ac.uk. 7. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry. Source: study.com.7 8. Thin Layer Chromatography - Chemistry LibreTexts. Source: libretexts.org. 9. Tips & Tricks for Thin-Layer Chromatography. Source: sigmaaldrich.com. 10.[3] VanVeller Lab Resources - Department of Chemistry. Source: iastate.edu.3 11. Appendix 3: Recipes For TLC Stains - The Sarpong Group. Source: sarponggroup.com. 6

Sources

Advanced Application Note: Isoindoline-1,3-Dione Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Validated Protocols Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Introduction & Pharmacological Significance

The isoindoline-1,3-dione (phthalimide) scaffold is a highly privileged bicyclic core in modern medicinal chemistry[1]. Characterized by a planar aromatic ring and inherent hydrophobicity, this pharmacophore easily penetrates cellular membranes to interact with diverse intracellular targets[2].

Historically recognized as the structural backbone of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, the isoindoline-1,3-dione core has evolved far beyond its initial applications[3]. Today, rational hybridization of this scaffold with moieties like thiazoles, indoles, and benzyl groups has generated a novel class of multi-targeted anticancer agents capable of overcoming traditional drug resistance[4].

Mechanistic Pathways in Oncology

The structural plasticity of isoindoline-1,3-dione derivatives allows them to act via three primary oncological pathways:

  • Cereblon (CRBN)-Mediated Targeted Protein Degradation: IMiDs bind directly to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex[1]. This binding alters the E3 ligase's substrate specificity, recruiting neosubstrates (such as the transcription factors Ikaros and Aiolos) for polyubiquitination and subsequent proteasomal degradation, ultimately halting myeloma cell proliferation[3].

  • Tubulin Polymerization Inhibition: Derivatives hybridized with trimethoxyphenyl or thiazole groups act as potent microtubule-targeting agents. They bind to the colchicine site of tubulin, perturbing microtubule dynamics, arresting the cell cycle in the G2/M phase, and inducing caspase-dependent apoptosis[5],[6].

  • Kinase Inhibition: Specific analogs, such as 2-(4-substituted-benzyl) isoindoline-1,3-diones, exhibit high binding affinity to the active site of c-Src tyrosine kinase. Overexpression of c-Src is a critical driver in neoplastic disorders like breast cancer, making these derivatives highly selective inhibitors[7].

Quantitative Efficacy Profile

The following table synthesizes the in vitro efficacy (IC₅₀ / CC₅₀ values) of recently developed isoindoline-1,3-dione derivatives across various human cancer cell lines.

Compound Class / DerivativeTarget Cell LineCancer TypeEfficacy (IC₅₀ / CC₅₀)Mechanism / NotesReference
Phthalimide-thiazole conjugates (180-189) MDA-MB-468Breast Carcinoma0.6 – 2.6 µMPotent antiproliferative activity[4]
Phthalimide-thiazole conjugates (181-189) MCF-7Breast Adenocarcinoma0.2 – 1.7 µMHigh selectivity over normal cells[4]
2-(4-Substituted-benzyl) derivative (Cmpd 7) T47DBreast Cancer1.0 µg/mLc-Src Tyrosine Kinase inhibition[7]
Azide/silyl ether isoindole (Cmpd 7) A549Lung Carcinoma19.41 µMAntiproliferative; low healthy cell toxicity[8]
Phthalimide derivative (Cmpd 222) HeLa / K562Cervical / Leukemia1.0 µMBroad-spectrum cytotoxicity[4]
2-(4-(2-bromoacetyl)phenyl) derivative RajiBlood Cancer (Lymphoma)0.26 µg/mLInduces apoptosis and necrosis[9]

Pathway Visualization

CRBN_Pathway IMiD Isoindoline-1,3-dione (IMiD / PROTAC) CRBN Cereblon (CRBN) Receptor IMiD->CRBN Binds & Modulates E3 Cullin 4-RING E3 Ligase CRBN->E3 Recruits NeoSub Neosubstrate (e.g., Ikaros) E3->NeoSub Targets Ub Polyubiquitination Chain Formation NeoSub->Ub Modifies Proteasome 26S Proteasome Degradation Ub->Proteasome Directs to Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis Induces

Mechanism of CRBN-mediated protein degradation by isoindoline-1,3-dione derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality for critical steps is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol A: High-Throughput Cytotoxicity & Apoptosis Profiling

Objective: To quantify the antiproliferative IC₅₀ of novel derivatives and confirm whether cell death is driven by apoptosis or non-specific necrosis[9].

  • Cell Seeding & Synchronization:

    • Seed target cells (e.g., A549, MCF-7) at

      
       cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
      
    • Causality: This specific seeding density ensures cells remain in the exponential (log) growth phase during the 48–72 hour treatment window. Confluence-induced growth arrest will artificially mask the efficacy of cell-cycle targeting drugs.

  • Compound Treatment:

    • Prepare serial dilutions of the isoindoline-1,3-dione derivative (0.1 µM to 100 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.1%.

    • Causality: DMSO concentrations

      
       induce solvent-mediated membrane toxicity, which confounds the actual IC₅₀ calculation of the drug.
      
  • Viability Quantification (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Apoptosis Flow Cytometry (Annexin V-FITC/PI):

    • Harvest treated cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature[9].

    • Causality & Self-Validation: Annexin V binds to externalized phosphatidylserine (a marker of early apoptosis), while PI only intercalates DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant analysis, confirming the specific mode of cell death rather than general cytotoxicity.

Protocol B: Cell-Free Tubulin Polymerization Assay

Objective: To determine if the derivative acts as a direct microtubule destabilizer via the colchicine binding site[5].

  • Tubulin Preparation:

    • Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

    • Causality: GTP provides the necessary energy for polymerization, while glycerol acts as a thermodynamic stabilizer, lowering the critical concentration required for microtubule nucleation.

  • Assay Setup:

    • Pre-warm a 96-well half-area plate to 37°C in the microplate reader.

    • Causality: Tubulin polymerization is highly temperature-dependent. Using cold plates or buffers causes immediate depolymerization, flattening the kinetic curve and ruining the assay.

  • Kinetic Measurement:

    • Mix the isoindoline-1,3-dione compound (at calculated IC₅₀) with the tubulin solution. Immediately measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C.

  • Validation & Analysis:

    • Self-Validation: Run Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as parallel controls[5]. A significant decrease in the

      
       of the exponential growth phase compared to the vehicle control confirms the derivative's role as a microtubule destabilizer.
      

References

1.[1] The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDvX6qXeNCgs4FNXnrHtPezKzlcpvzlUSfZti4bZM-diu2AY92mcm5T8_3tgIUw5OuZAc2_5-M6n6bAUfeciEhpWu3D5k9_fusMSCGdOhJ1bpaHCOsM8kwRA-gwuGtAs2HLUPySc4N4m3r6GMWjlWRwa--_IjU2fHcW32WEpHDdoNohzmyr03Pe2Kvook_Da2ZXOEi3x7Lglvwy0H5EvudKk3xPZ9f7Qrrnqn-rVM=] 2.[4] Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkVIUchBogxYUvZ5LGAdyUs1HUgzG4ki1MU-RxVWbFG9KeW8ZFG-1woa6eZBEu-FETCsCSPG3KBDypJJV29xV2qKj5RQjE9YgBDoR67NUnj_TDbXEVbDBZkAjslk1vAClW0FRhk6QBcCJ_M0muTADAwLe9uIk2sZaD_YXaKfzztr8CqsPwHPMu8nUbPVs=] 3.[9] Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLkU_w_byd7qlMF7SylBCPNH9-_u1EktL5gHnLul37bgRF1lWtHURx3xPPRgL0aZSSII1c3hpuanF4ldYcquLVz1Tn5VQsmS7Ab7MzTc0xhVPcaLipsBatagbf-qG6Zb1ugHaq9BC674r620fvUmtaPlPuouIg-wdj1s2tt-cnyG38you_WR3xDlwJE2Iy-QeOuLrSg-yq1VWZX9SwZBoDUc2ahSy30SJUQmKuxn9hJTPXWJH9_C2OvCvfuvm1d8h_un6Bw==] 4.[2] Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqRBG5CihHlPuhu6qKJW19WmO_LstsXI9eImc20izVUiwbwccYzV0WK7NMaJptnVbBFgsQP34PQOvGBElEjfdV6GgIa3mXG7g95tbNJ8L9M913FMuUGhQoS88n0H7UzK0-YJ5UA1xJ6YclpA==] 5.[7] Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Brieflands. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyykxNSwNL64fynOeHVx4tQCcVmLkstX3HzYD_B7ElxjI8uV1SJi2xOWhBwZ-403hIeUgH9tonBMdqc22sws84T9m5d8w2ysd6EPCNp1Un6msSbuw-IPDsiOI-nk8zQIwVh0hsNPtVNlEZpLbWyw==] 6.[8] Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUabOr-GmrfAZE4oYB5efSUBIApuzPj-fX69_G3ORYa0WRQ-EoHVBbmxmepb9d7lgcnW9MRH0bG_hLeV4c6VMGBY8yVAD4K0leKvlyjxUnymR63K8X5XFUTlieiE3Mb5bxfyY=] 7.[3] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESv8FBoFJ1qS2AzBTIi2SRdF8zoWEFkU0xmUljwlurL-612a6_7a7L2O_UTlUa21xOigWbcUXGkQnpfVmHxlJ6fGlvoq6YEpBMQiPg9iXgkq-HwyXRd64J-vkmTtAn] 8.[5] Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhW6nN3T1hZ3KZlXLhJIC_VYPdJa1z0EunukV_gbAV47FkyE_ez-UvYb1b0c9JtReY6IqUZ_KApBhb07vn6U-JvWfKWWrRKC8bekBm8v4Zr49LWWdH9iegTBpC_K3KFuArBlT_KPWLYfVA6A==] 9.[6] Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikjDTjjccm6ISxnAP6CFu3nrXjqrjDAf8kHahM0K9SqTaeLO_4QiJfm_MaFSTEhMensNfnCqKi4i9BnxKnTsPx4unfbePjwZTBbfZ3i9I0XQOwl1FZ5Zxqz1hN78176k7J0M=]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(5-Hydroxypentyl)isoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8829 Subject: Yield Optimization & Troubleshooting for N-(5-hydroxypentyl)phthalimide Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

You are likely synthesizing 2-(5-Hydroxypentyl)isoindoline-1,3-dione (also known as N-(5-hydroxypentyl)phthalimide) as a linker for PROTACs or a building block for drug conjugation.

High-yield synthesis of this target relies on selecting the correct pathway. While the Gabriel Synthesis (Potassium Phthalimide + 5-chloro-1-pentanol) is a textbook method, it is not recommended for high-yield applications due to the "Ambident Nucleophile Problem" (O-alkylation vs. N-alkylation) and difficult purification of the resulting salts.

The Recommended Route: Thermal Condensation (Dehydration) Reaction of Phthalic Anhydride with 5-Amino-1-pentanol.

  • Why: Atom economy, absence of halide salts, and a self-driving equilibrium that can be pushed to completion via water removal.

  • Target Yield: >85% isolated yield.

The Optimized Protocol: Azeotropic Dehydration

This protocol uses a Dean-Stark apparatus to continuously remove water, driving the equilibrium from the intermediate phthalamic acid to the closed-ring imide (Le Chatelier’s Principle).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Phthalic Anhydride 1.00ElectrophileEnsure material is free-flowing white flakes, not hydrolyzed powder.
5-Amino-1-pentanol 1.05NucleophileSlight excess ensures complete consumption of the anhydride.
Toluene SolventMediumBoiling point (110°C) is ideal for cyclization without degrading the alcohol.
Triethylamine (Et₃N) 0.10CatalystOptional. Accelerates the initial attack and ring closure.
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Add Phthalic Anhydride (1.0 equiv) and Toluene (10 mL per gram of anhydride) to the RBF. Stir at room temperature.

  • Addition: Add 5-Amino-1-pentanol (1.05 equiv) dropwise. Observation: The solution may warm slightly, and a white precipitate (the phthalamic acid intermediate) may form. This is normal.

  • Reflux: Heat the reaction to a vigorous reflux (oil bath ~120-130°C).

  • Water Removal: Monitor the Dean-Stark trap. The reaction is complete when water collection ceases and the solution becomes clear (homogeneous).

    • Timeframe: Typically 3–6 hours.

  • Workup (The "Wash" Strategy):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: 5% NaHCO₃ (aq).[1] Purpose: Removes unreacted Phthalic Anhydride (hydrolyzed to phthalate) and the phthalamic acid intermediate.

    • Wash 2: 1M HCl (aq). Purpose: Removes excess 5-amino-1-pentanol.

    • Wash 3: Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Reaction Logic & Pathway Visualization

Understanding the intermediate is key to troubleshooting. If you stop the reaction too early, you isolate the Phthalamic Acid , not the Phthalimide .

ReactionPathway cluster_legend Process Control Start Phthalic Anhydride + 5-Amino-1-pentanol Inter Intermediate: Phthalamic Acid (Open Ring) Start->Inter Nucleophilic Attack (Fast, RT) Side Side Product: O-Acylated Dimer (Avoid by Stoichiometry) Start->Side Excess Anhydride + High Heat Inter->Inter Reversible if water not removed Product Target: N-(5-hydroxypentyl)phthalimide (Closed Ring) Inter->Product Dehydration (-H2O) (Slow, >100°C) Dean-Stark Trap Dean-Stark Trap Removes H2O Removes H2O Dean-Stark Trap->Removes H2O Drives to Product Drives to Product Removes H2O->Drives to Product

Caption: The reaction proceeds via an open-ring amic acid. Heat and water removal are required to force ring closure.

Troubleshooting Center (FAQ)

Q1: My product is a sticky oil/gum instead of a solid. How do I fix this?

  • Cause: This linker has a low melting point and high affinity for solvents (toluene/EtOAc). Traces of solvent prevent crystallization.

  • Solution:

    • Perform a "Chase" evaporation: Add DCM, evaporate. Then add Hexane, evaporate. Repeat to pull off trapped high-boiling solvents.

    • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or DCM, then slowly add cold Hexane or Pentane until cloudy. Scratch the flask walls and cool to -20°C.

Q2: NMR shows a split peak pattern in the aromatic region (7.5 - 7.8 ppm).

  • Diagnosis: You have incomplete cyclization. The "split" symmetry often indicates the presence of the Phthalamic Acid intermediate (asymmetric) mixed with the product (symmetric).

  • Fix: Dissolve the crude material in Toluene and reflux again with the Dean-Stark trap for another 2 hours. Alternatively, reflux in Acetic Acid (if the hydroxyl group tolerance allows, though Toluene is safer for the free -OH).

Q3: Yield is low (<50%). Where did I lose it?

  • Check Aqueous Layer: The intermediate Phthalamic Acid is soluble in basic water (NaHCO₃ wash). If the ring didn't close, you washed your material down the drain.

  • Test: Acidify your aqueous waste stream. If a white precipitate forms, that was your uncyclized intermediate.

Q4: Can I use DMF instead of Toluene?

  • Advisory: Avoid DMF if possible. While it dissolves everything, removing DMF requires high heat or aqueous washes that can solubilize the product. Toluene allows for easier workup and azeotropic water removal.

Purification Decision Tree

Use this logic flow to determine the best purification method based on your crude purity.

PurificationLogic Start Crude Product Isolated Check Check TLC / NMR Start->Check IsSolid Is it a Solid? Check->IsSolid IsPure Is it >95% Pure? IsSolid->IsPure Yes Triturate Trituration: Sonicate in cold Hexane/ Ether mix IsSolid->Triturate No (Sticky Oil) Recryst Recrystallization: Solvent: EtOH or EtOAc/Hexane IsPure->Recryst No (Minor Impurities) Column Flash Chromatography: Eluent: 20-50% EtOAc in Hexane IsPure->Column No (Complex Mixture) Done Done IsPure->Done Yes Triturate->IsSolid Re-evaluate

Caption: Workflow for converting crude reaction mixture into analytical-grade material.

References

  • Reaction Mechanism (Gabriel vs. Condensation)

    • Gibson, M.S. & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.

  • Azeotropic Dehydration Protocol

    • Billman, J.H. & Harting, W.F. (1948).[2] Phthalyl Derivatives of Amino Acids. Journal of the American Chemical Society, 70(4), 1473–1474. (Establishes the thermal dehydration methodology).

  • Purification & Physical Properties

    • GuideChem. (n.d.). This compound Properties and Melting Point Data.

  • Alternative Catalytic Methods

    • Reddy, P.Y., et al. (2002). Efficient Synthesis of N-Substituted Phthalimides. Synlett, 2002(11), 1940-1942. (Discusses catalytic improvements if thermal fusion fails).

Sources

purification of crude 2-(5-Hydroxypentyl)isoindoline-1,3-dione by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-ISO-005 Subject: Troubleshooting & Protocol for Column Chromatography of Crude N-(5-hydroxypentyl)phthalimide CAS: 63273-48-3 Molecular Formula: C₁₃H₁₅NO₃ Support Tier: Senior Application Scientist

Executive Summary

You are attempting to purify 2-(5-hydroxypentyl)isoindoline-1,3-dione (also known as N-(5-hydroxypentyl)phthalimide). This molecule contains two distinct functional domains: a non-polar, UV-active phthalimide ring and a polar, hydrogen-bonding primary alcohol tail.

The Challenge: The dual nature of this molecule often leads to "streaking" (tailing) on silica gel due to the hydroxyl group, while the phthalimide moiety makes it prone to crystallization within the column if the concentration exceeds the solubility limit of the mobile phase.

This guide provides a self-validating workflow to isolate your target with >95% purity.

Module 1: Pre-Purification Diagnostics (The Triage)

Q: My crude mixture is a sticky solid. How do I determine the correct solvent system?

A: Do not guess. You must "triangulate" the polarity using Thin Layer Chromatography (TLC).

The Protocol:

  • Dissolve: Dissolve 5 mg of crude in 1 mL of Dichloromethane (DCM).

  • Spot: Apply to a silica TLC plate.

  • Elute: Test three specific solvent systems (Mobile Phases):

    • System A: 100% Dichloromethane (DCM).

    • System B: 20% Ethyl Acetate (EtOAc) in Hexane.

    • System C: 50% Ethyl Acetate (EtOAc) in Hexane.[1]

  • Visualize: Use UV light (254 nm). The phthalimide ring absorbs strongly. Confirmation stain: KMnO₄ (oxidizes the alcohol to a yellow/brown spot).

Target Metrics:

Parameter Target Value Logic
Ideal Rf 0.30 – 0.40 Allows sufficient retention for separation but ensures elution without excessive solvent use.

| Separation (


Rf)  | > 0.10  | Minimum difference required between product and nearest impurity (usually unreacted phthalimide). |

Decision Matrix:

  • If Rf < 0.2 in System C: Switch to DCM:Methanol (95:5) .

  • If Rf > 0.7 in System B: Reduce polarity to 10% EtOAc in Hexane .

  • Standard Starting Point: Most N-alkyl phthalimides purify best with a gradient starting at 10-20% EtOAc/Hexane .

Module 2: The Purification Workflow

Q: How should I load the column to prevent crystallization?

A: Phthalimides have poor solubility in Hexane. Do not wet-load using the starting mobile phase (Hexane/EtOAc), as the product will likely precipitate at the top of the column, causing band broadening and clogging.

Recommended Loading: Dry Loading

  • Dissolve crude in a minimum amount of DCM or Acetone.

  • Add dry silica gel (ratio: 1g silica per 1g crude).

  • Evaporate solvent under vacuum until you have a free-flowing powder.

  • Load this powder carefully on top of your packed column sand bed.

Visualization: Purification Logic Flow

PurificationLogic Start Crude Mixture TLC TLC Analysis (Target Rf 0.35) Start->TLC Check Rf < 0.2? TLC->Check Load Dry Load onto Silica Gradient Gradient Elution (Hexane -> EtOAc) Load->Gradient Fraction Fraction Collection (UV Monitoring) Gradient->Fraction Fraction->Gradient Impure Fractions Check->Load No (Standard) Check->Gradient Yes (Increase Polarity)

Figure 1: Decision logic for solvent selection and loading strategy. Note the critical check for Rf values before committing to a column.

Module 3: Elution Strategy & Troubleshooting

Q: The product is tailing (streaking) heavily. Is my silica bad?

A: It is likely not the silica quality, but the hydroxyl group interactions . The terminal -OH group hydrogen bonds with the silanols on the silica surface.

The Fix:

  • Gradient: Start with 10% EtOAc/Hexane to elute non-polar impurities (like dialkyl phthalimides).

  • Ramp: Slowly increase to 40-50% EtOAc/Hexane . The product usually elutes between 30-50% EtOAc.

  • Additive (Optional): If streaking persists, add 1% Isopropyl Alcohol (IPA) to the mobile phase. IPA is a strong H-bond donor/acceptor and will "smooth" the interaction between your alcohol product and the silica. Avoid acids/bases if possible, though phthalimides are generally stable to weak acids.

Q: I see a white solid crashing out inside the column glass. What now?

A: This is "column shock." You exceeded the solubility limit of the mobile phase.

  • Stop flow immediately.

  • Dissolve a small amount of pure EtOAc or DCM and carefully pipette it onto the silica bed to re-dissolve the plug.

  • Increase polarity: Immediately switch to a higher percentage of EtOAc (e.g., jump from 10% to 30%). You may lose some resolution, but you will save the run from total blockage.

Q: How do I distinguish my product from unreacted phthalimide?

A: Unreacted phthalimide (starting material) is a common impurity.

  • Phthalimide: More polar than the alkylated product (usually). It often elutes after the target product in Hex/EtOAc systems because the N-H bond is quite polar.

  • Target (Product): Elutes before phthalimide.

  • Bis-alkylated impurity: If you used 1,5-dibromopentane, you might form the bis-phthalimide (dimer). This is very non-polar and will elute near the solvent front (100% Hexane or 5% EtOAc).

Elution Order (Typical):

  • Bis-phthalimide (Dimer) – Fastest

  • Target: N-(5-hydroxypentyl)phthalimide – Middle

  • Unreacted Phthalimide / Polar salts – Slowest

Module 4: Validated Experimental Protocol

Objective: Purify 1.0 g of crude reaction mixture.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Column Dimensions: 25-30g of silica (approx. 2.5 cm diameter column).

  • Equilibration: Flush column with 3 Column Volumes (CV) of 90:10 Hexane:EtOAc .

  • Loading: Adsorb 1.0 g crude onto 1.5 g silica (Dry Load).

  • Elution Gradient:

    • 0 - 5 mins: 10% EtOAc (Removes non-polar dimers).

    • 5 - 20 mins: Linear gradient to 40% EtOAc.

    • 20 - 30 mins: Hold at 40% EtOAc (Product Elution Zone).

    • 30+ mins: Flush with 100% EtOAc (Removes unreacted phthalimide).

  • Detection: Monitor fractions by TLC (UV 254nm). Pool fractions containing the single spot at Rf ~0.35 (in 40% EtOAc).

References

  • Synthesis and Optical Properties of Isoindole-1,3-dione Compounds.

    • Source: ACG Public
    • Relevance: Describes purification of N-substituted isoindole-1,3-diones using EtOAc/n-hexane systems (specifically 20:80 starting points).
    • URL:[Link]

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams.

    • Source: MDPI (Molecules 2019)
    • Relevance: Details flash column chromatography of phthalimide-protected alcohols using Benzene/Ethyl Acetate (analogous to Hexane/EtOAc)
    • URL:[Link]

  • Solvent Systems for Silica Gel Column Chrom

    • Source: Common Organic Chemistry
    • Relevance: Standard reference for solvent polarity and "green" substitution (Heptane for Hexane)
    • URL:[Link]

  • Gabriel Synthesis (General Protocol & Purific

    • Source: Master Organic Chemistry[3]

    • Relevance: Mechanistic background on the formation of phthalimide impurities and their separ
    • URL:[Link]

Sources

troubleshooting side reactions in the synthesis of N-substituted phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Specialist: Senior Application Scientist Topic: Troubleshooting Side Reactions & Optimization

Introduction: The Stability Trap

Welcome to the technical support center. If you are here, you are likely facing one of three problems: your reaction has stalled at the intermediate acid, your yield is plummeting due to elimination, or your workup is hydrolyzing your product back to the starting material.

The synthesis of N-substituted phthalimides is deceptively simple. Whether you are using Dehydrative Condensation (Phthalic anhydride + Amine), Gabriel Synthesis (Alkyl halide + K-Phthalimide), or Mitsunobu coupling , the thermodynamic sink is the five-membered imide ring. However, kinetic barriers often trap the reaction at the phthalamic acid stage or divert it toward elimination products .

This guide bypasses standard textbook recipes to address the causality of these failures and provides self-validating protocols to fix them.

Module 1: Dehydrative Condensation (The "Stuck" Intermediate)

Context: You are reacting phthalic anhydride with a primary amine. The Problem: The reaction reaches the phthalamic acid intermediate and stops. The ring will not close.

Mechanism of Failure

The reaction proceeds in two steps. Step 1 (Nucleophilic attack) is fast and exothermic. Step 2 (Cyclodehydration) is endothermic and entropically driven. If the temperature is too low or water is not removed, the equilibrium favors the open-chain acid.

Phthalimide_Pathway cluster_0 Critical Control Point Anhydride Phthalic Anhydride + Amine Intermediate Phthalamic Acid (The Trap) Anhydride->Intermediate Fast (Kinetic) Intermediate->Anhydride Reversible Product N-Substituted Phthalimide Intermediate->Product Slow (Needs Heat/-H2O) SideProduct Hydrolysis Product (Open Ring) Product->SideProduct Aq. Base Workup

Figure 1: The reaction pathway showing the thermodynamic trap at the Phthalamic Acid stage.

Troubleshooting Q&A

Q: My NMR shows a broad singlet at 10–13 ppm and split aromatic peaks. What is this? A: This is the carboxylic acid proton of the phthalamic acid intermediate . You have not achieved cyclization.

  • Fix: You must force dehydration.

    • Option A (Thermal): Switch solvent to Toluene or Xylene and use a Dean-Stark trap to physically remove water. Reflux for 12–24h.

    • Option B (Chemical): Add a dehydrating agent. Acetic Anhydride (Ac₂O) with NaOAc is standard. For acid-sensitive substrates, use HMDS (Hexamethyldisilazane) .

Q: I used a diamine (e.g., ethylenediamine) and got a high-melting insoluble solid. A: You likely formed the bis-phthalimide or the polyamide chain instead of the mono-protected amine.

  • Fix: Control Stoichiometry and Order of Addition.

    • Add the anhydride dropwise to a large excess (5–10 eq) of the diamine. This ensures the amine is always in excess, statistically favoring the mono-substitution.

Q: My product hydrolyzes during column chromatography. A: Silica gel is slightly acidic and retains water. Phthalimides are sensitive to hydrolysis, especially if the N-substituent is electron-withdrawing.

  • Fix: Neutralize your silica with 1% Et₃N in Hexanes before loading, or switch to recrystallization (EtOH/Water) to avoid silica entirely.

Module 2: Gabriel Synthesis (Elimination vs. Substitution)

Context: You are reacting Potassium Phthalimide with an alkyl halide. The Problem: Low yield; formation of alkenes.

Mechanism of Failure

The phthalimide anion is a bulky nucleophile. With secondary alkyl halides , the basicity of the phthalimide anion promotes E2 elimination over S_N2 substitution.

Troubleshooting Q&A

Q: I am reacting a secondary bromide and getting <30% yield. The rest is starting material or olefin. A: Steric hindrance is blocking the S_N2 pathway.

  • Fix 1 (Solvent): Switch to DMF or DMSO . These polar aprotic solvents solvate the cation (K+), leaving the phthalimide anion "naked" and more nucleophilic, increasing the

    
     ratio.
    
  • Fix 2 (Mitsunobu): Do not use Gabriel for secondary carbons. Use the Mitsunobu reaction (Phthalimide + Alcohol + DIAD/PPh₃) which proceeds via specific activation of the oxygen, avoiding the basic conditions that cause elimination.[1][2]

Q: I see N-alkylation and O-alkylation. A: This is a solvent polarity issue (Ambident Nucleophile).

  • Fix: Avoid protic solvents or non-polar solvents which favor the "hard" oxygen attack. Use DMF (strictly anhydrous) to favor the "soft" nitrogen attack.

Module 3: Mitsunobu Reaction (The "Dead" Catalyst)

Context: Phthalimide + Alcohol + PPh₃ + DEAD/DIAD. The Problem: No conversion, or difficulty removing PPh₃O.

Troubleshooting Q&A

Q: The reaction mixture turned dark, but no product formed. A: Check the pKa. The Mitsunobu reaction requires the nucleophile to be acidic enough (pKa < 13) to protonate the betaine intermediate. Phthalimide (pKa 8.[3]3) is usually fine.[3]

  • Root Cause: If your alcohol is tertiary or highly hindered, the betaine cannot attack it.

  • Fix: Mitsunobu does not work on tertiary alcohols. Use the Ritter reaction or acid-catalyzed substitution instead.

Q: How do I get rid of the Triphenylphosphine Oxide (PPh₃O)? A: This is the classic Mitsunobu headache.

  • Fix: Use the "Phthalimide Precipitation" trick. Upon completion, add Et₂O/Hexanes. N-alkyl phthalimides are often less soluble than PPh₃O in this mixture. Alternatively, use polymer-bound PPh₃ (removable by filtration).

Comparative Data: Method Selection

MethodBest For...Primary RiskCritical Parameter
Thermal Fusion Stable, non-volatile aminesSublimation of anhydrideTemperature (>150°C)
Solution (AcOH) Anilines, aromatic aminesIncomplete cyclizationReflux duration
Gabriel Primary alkyl halidesE2 Elimination (2° halides)Solvent (Must use DMF)
Mitsunobu Chiral secondary alcoholsSteric hindranceOrder of addition

Standardized Protocols

Protocol A: Chemical Dehydration (The "HMDS" Method)

Best for acid-sensitive substrates where high heat is impossible.

  • Mix: Combine Phthalic Anhydride (1.0 eq) and Amine (1.0 eq) in dry Acetonitrile .

  • Stir: Stir at Room Temperature (RT) for 1 hour. Checkpoint: Solids may dissolve and reprecipitate as the phthalamic acid.

  • Activate: Add HMDS (Hexamethyldisilazane) (1.2 eq) and ZnCl₂ (0.1 eq) as catalyst.

  • Reflux: Heat to reflux for 3–5 hours.

  • Workup: Cool to RT. Pour into cold water. The N-substituted phthalimide usually precipitates as a pure solid. Filter and wash with water.[4]

Protocol B: The "Dean-Stark" Thermal Method

Best for robust substrates and scaling up.

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Suspend Phthalic Anhydride (1.0 eq) and Amine (1.05 eq) in Toluene .

  • Reflux: Heat to vigorous reflux.

  • Monitor: Watch the trap. Water separation indicates the cyclization is proceeding.

  • Completion: Continue until water evolution ceases (usually 4–12h).

  • Purification: Evaporate Toluene. Recrystallize from Ethanol.

Decision Logic Flowchart

Troubleshooting_Flow Start Start: Analyze Crude NMR CheckCOOH Is there a broad OH peak at >10 ppm? Start->CheckCOOH CheckOlefin Are there olefin peaks (5-6 ppm)? CheckCOOH->CheckOlefin No Dehydrate Action: Add Ac2O or Reflux w/ Dean-Stark CheckCOOH->Dehydrate Yes (Phthalamic Acid) Elimination Action: Switch to Mitsunobu or Change Solvent to DMF CheckOlefin->Elimination Yes (Gabriel Failure) Success Product Confirmed CheckOlefin->Success No

Figure 2: Diagnostic logic for identifying side reactions based on crude NMR data.

References

  • Mechanistic Insight (Phthalamic Acid Cyclization)

    • Perry, P. J., & Parveen, I. (2001). "The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution." Journal of the Chemical Society, Perkin Transactions 2.
  • HMDS/ZnCl₂ Method (Green Synthesis)

    • Chandrasekhar, S., et al. (1997).[5] "TaCl5-silica gel catalyzed stable and versatile procedure for the preparation of imides." Tetrahedron Letters. (Note: Validates Lewis Acid/Silyl methods).

  • Mitsunobu Reaction Parameters

    • Swamy, K. C. K., et al. (2009).
  • Gabriel Synthesis & Solvent Effects

    • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines."[3][6][7] Angewandte Chemie International Edition.

Sources

optimizing reaction conditions for phthalimide synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions (Temperature, Solvent) Ticket ID: PHTH-OPT-2026

Core Directive: The Reaction Landscape

Welcome to the technical support hub for phthalimide chemistry. To optimize your synthesis, you must first understand that the formation of the phthalimide ring is a two-step process governed by competing kinetic and thermodynamic factors.

Most failures in this synthesis stem from treating it as a single-step reaction.

The Mechanistic Pathway
  • Step 1 (Kinetic Control): Nucleophilic attack of the amine on phthalic anhydride. This opens the ring to form Phthalamic Acid . This occurs rapidly, often at room temperature.

  • Step 2 (Thermodynamic Control): Dehydrative cyclization (ring closure) to form Phthalimide . This is the rate-limiting step and requires significant energy (heat) or chemical dehydration to overcome the activation barrier and remove water.

Critical Insight: If your reaction temperature is too low (


) or water is not removed, you will isolate the phthalamic acid intermediate, not the phthalimide.
Visualizing the Pathway

PhthalimidePathway Start Phthalic Anhydride + Amine (R-NH2) Inter Phthalamic Acid (Open Chain Intermediate) Start->Inter Fast (Kinetic Control) 25-80°C Prod Phthalimide (Cyclized Product) Inter->Prod Slow (Thermodynamic Control) >150°C or Dehydrating Agent - H2O Side Side Products (Hydrolysis/Oligomers) Inter->Side Prolonged heating with water present Prod->Inter Hydrolysis (Basic pH)

Figure 1: Reaction pathway showing the critical energy barrier between the open-chain intermediate and the cyclized product.

Optimization Modules

Module A: Temperature Optimization

Temperature is the primary driver for the cyclization step.

Temperature RangeReaction StateOutcomeRecommendation
25°C – 80°C Ring OpeningPhthalamic Acid (Mainly)Ideal for intermediate isolation. Do not stop here if target is Phthalimide.
100°C – 140°C Mixed PhaseMixture of Acid & ImideAvoid. Inefficient conversion. Requires chemical dehydrating agents (e.g., Acetic Anhydride, HMDS) to push to completion [1].
>150°C Thermal CyclizationPhthalimide (High Yield)Optimal for solvent-free. Fusion methods or high-boiling solvents (DMF/DMAc) are required here [2].
Microwave (MW) Dielectric HeatingPhthalimide (Rapid)Superior. MW irradiation (150-200°C equiv) drives water removal in minutes rather than hours [3].
Module B: Solvent Selection Matrix

Solvent choice dictates the workup strategy and reaction rate.

Solvent SystemTypeProsConsProtocol Note
Neat (Solvent-Free) Thermal Fusion100% Atom Economy, no solvent waste.High temp required (>200°C); sublimation of anhydride.Use a condenser to trap sublimate.
Glacial Acetic Acid ProtogenicCatalyzes ring closure; product often crystallizes out.Corrosive; difficult to remove trace acid.Standard reflux method [4].[1]
Toluene / Xylene Non-polarAzeotropic water removal (Dean-Stark).Slower reaction rate; requires specialized glassware.Best for large scale where water removal is critical.
DMF / DMAc Polar AproticHigh solubility; fast kinetics.High boiling point makes removal difficult; thermal decomposition.Use minimal volume; precipitate with water.
Deep Eutectic Solvents (DES) GreenBiodegradable; acts as catalyst & solvent.[2][3][4]High viscosity; requires heating to reduce viscosity.Choline Chloride:Urea (1:[2][4][5]2) is highly effective [5].

Troubleshooting & FAQs

Issue 1: "My product melts 30-40°C lower than expected and is soluble in sodium bicarbonate."
  • Diagnosis: You have isolated Phthalamic Acid , not Phthalimide. The ring did not close.

  • Root Cause: Reaction temperature was too low or water was not removed.

  • Fix:

    • Chemical: Reflux your crude solid in acetic anhydride for 30 minutes.

    • Thermal: Heat the solid neat at 180-200°C until evolution of water vapor ceases.

Issue 2: "I see a yellow impurity that won't wash away."
  • Diagnosis: Likely N-hydroxyphthalimide derivatives (if hydroxylamine used) or oxidation byproducts. In amine condensations, it can indicate trace Phthalazine formation if hydrazine contaminants are present.

  • Fix: Recrystallize from Ethanol/Water (9:1). Phthalimides are typically less soluble in cold ethanol than the impurities.

Issue 3: "The reaction solidifies halfway through, breaking my stirrer."
  • Diagnosis: "Seizing." The product (Phthalimide) has a high melting point (

    
    ) and is precipitating out of the melt/solution.
    
  • Fix:

    • Solvent Method: Add a high-boiling solvent (e.g., Diphenyl ether or Sulfolane) to maintain a fluid slurry.

    • Fusion Method: Increase temperature to

      
       (if stable) or use a mechanical overhead stirrer with high torque.
      
Diagnostic Flowchart

Troubleshooting Q1 Is the product soluble in 5% NaHCO3 (aq)? Res1 Yes (Soluble) Q1->Res1 Res2 No (Insoluble) Q1->Res2 Diag1 DIAGNOSIS: Phthalamic Acid (Incomplete Reaction) Res1->Diag1 Q2 Check Melting Point (MP) Res2->Q2 Action1 ACTION: Reflux with Acetic Anhydride or Heat >200°C Diag1->Action1 Res3 MP Matches Lit. Q2->Res3 Res4 MP Lower / Broad Q2->Res4 Success SUCCESS: Pure Phthalimide Res3->Success Action2 ACTION: Recrystallize (EtOH) or Check for 'Yellow Impurity' Res4->Action2

Figure 2: Rapid diagnostic tree for characterizing reaction failure modes.

Validated Experimental Protocols

Protocol A: Green Synthesis (Deep Eutectic Solvent)

Best for: High yield, environmentally friendly, easy workup.

  • Preparation of DES: Mix Choline Chloride and Urea (molar ratio 1:2) in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms.

  • Reaction: Add Phthalic Anhydride (1.0 equiv) and Amine (1.0 equiv) to the DES (use 2-3 mL DES per gram of reactant).

  • Conditions: Heat to 100-110°C for 30-60 minutes.

    • Note: The DES acts as a catalyst, lowering the activation energy for cyclization [5].

  • Workup: Cool to room temperature. Add water (10 mL). The DES dissolves in water; the Phthalimide product precipitates.

  • Purification: Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Solvent-Free)

Best for: Speed and screening multiple amines.

  • Setup: Mix Phthalic Anhydride (1.0 equiv) and Amine (1.0 equiv) in a mortar and pestle. Grind to a fine powder.

  • Catalyst: Add 1-2 drops of DMF (acts as an "energy transfer agent" and catalyst) [3].

  • Irradiation: Place in a microwave reactor (or domestic microwave with caution). Irradiate at 300-400W for 2-5 minutes .

    • Safety: Use an open vessel or a dedicated pressure-vented microwave vial.

  • Workup: Cool. Wash the solid with cold methanol to remove unreacted anhydride.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Bhat, S. I.; Trivedi, D. R. "Deep eutectic solvents as green reaction media for the synthesis of N-substituted phthalimides." Journal of Chemical Sciences, 2015 , 127, 1111–1117. Link

  • Mogilaiah, K.; Reddy, G. R. "A convenient procedure for the synthesis of phthalimides under microwave irradiation." Indian Journal of Chemistry, 2004 , 43B, 852-855. Link

  • Noyce, D. S.; Gould, W. A. "Phthalimide." Organic Syntheses, 1953 , 33, 76. (Classic acetic acid protocol). Link

  • Lobo, H. R.; Singh, B. S.; Shankarling, G. S. "Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives." Green Chemistry Letters and Reviews, 2012 , 5(4), 487–493.[3] Link

Sources

Technical Support Center: Recrystallization of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(5-Hydroxypentyl)isoindoline-1,3-dione via recrystallization. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound.

Introduction to Recrystallization of this compound

This compound is a bifunctional molecule featuring a nonpolar phthalimide group and a polar C5-hydroxylalkyl chain. This amphiphilic nature dictates its solubility and presents unique challenges and opportunities for purification by recrystallization. The key to successful recrystallization is the selection of a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities[1].

Physicochemical Properties

A foundational understanding of the compound's properties is critical for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[2][3]
Molecular Weight 233.26 g/mol [2][3]
Appearance White to off-white solidAssumed based on similar compounds
Melting Point Not definitively reported. The analogous N-(5-Bromopentyl)phthalimide melts at 58°C. Experimental determination is recommended.[4]

Part 1: Solvent Selection and Optimization

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent will dissolve the compound completely when hot but only minimally when cold, while impurities will either be completely soluble or completely insoluble at all temperatures[1].

FAQ: Solvent Selection

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Given the molecule's structure, a systematic screening of solvents with varying polarities is recommended. The phthalimide group suggests solubility in moderately polar aprotic solvents, while the hydroxyl group increases polarity and the potential for hydrogen bonding, favoring solubility in protic solvents.

  • Primary Recommendations (Single Solvents):

    • Ethanol or Isopropanol: Alcohols are often excellent choices for compounds with hydrogen-bonding capabilities. Many N-substituted phthalimides are successfully recrystallized from ethanol[5][6].

    • Ethyl Acetate: The solubility of the parent phthalimide is high in ethyl acetate, making it a strong candidate[5].

    • Acetone: Similar to ethyl acetate, acetone is a good solvent for phthalimides. However, its low boiling point may reduce the effective temperature gradient for crystallization.

  • Secondary Recommendations (for Mixed-Solvent Systems):

    • Dichloromethane (DCM) / Hexane or Heptane: A polar solvent in which the compound is soluble (DCM) paired with a non-polar anti-solvent (hexane/heptane) is a classic approach for inducing crystallization. A similar compound, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, has been successfully crystallized from a DCM/n-hexane mixture[7].

    • Ethanol / Water: The addition of water as an anti-solvent to an ethanolic solution can be effective for moderately polar compounds.

Solvent Selection Workflow

The following diagram outlines a systematic approach to solvent selection.

Solvent_Selection cluster_0 Step 1: Single Solvent Screening cluster_1 Step 2: Mixed-Solvent System Start Place ~20 mg of crude compound in separate test tubes Add_Solvent Add solvent dropwise at room temp (e.g., Ethanol, Isopropanol, Ethyl Acetate) Start->Add_Solvent Soluble_RT Soluble at Room Temp? Add_Solvent->Soluble_RT Insoluble_Solvent Solvent is unsuitable (too soluble) Soluble_RT->Insoluble_Solvent Yes Heat_Tube Heat the test tube Soluble_RT->Heat_Tube No Soluble_Hot Soluble when Hot? Heat_Tube->Soluble_Hot Insoluble_Hot Insoluble when Hot? Try another solvent. Soluble_Hot->Insoluble_Hot No Cool_Tube Cool to room temp, then in an ice bath Soluble_Hot->Cool_Tube Yes Crystals_Form Crystals Form? Cool_Tube->Crystals_Form Good_Solvent Potential Single Solvent Found! Crystals_Form->Good_Solvent Yes No_Crystals No crystals form. Consider mixed-solvent system. Crystals_Form->No_Crystals No Start_Mixed Dissolve compound in a minimum of hot 'good' solvent (e.g., Ethanol, DCM) No_Crystals->Start_Mixed Add_Antisolvent Add 'bad' anti-solvent dropwise (e.g., Water, Hexane) until solution becomes cloudy Start_Mixed->Add_Antisolvent Reheat Reheat to clarify Add_Antisolvent->Reheat Cool_Slowly Cool slowly Reheat->Cool_Slowly Crystals_Form_Mixed Crystals Form? Cool_Slowly->Crystals_Form_Mixed Good_Pair Potential Mixed-Solvent System Found! Crystals_Form_Mixed->Good_Pair Yes No_Crystals_Mixed Adjust solvent ratio or try a different pair Crystals_Form_Mixed->No_Crystals_Mixed No

Caption: A workflow for selecting an appropriate recrystallization solvent.

Part 2: Experimental Protocols

These protocols provide a starting point for the purification of this compound.

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol dropwise until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (DCM/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling dichloromethane (DCM).

  • Addition of Anti-solvent: While the DCM solution is still hot, add hexane dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot DCM until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using ice-cold hexane for the washing step.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Troubleshooting cluster_0 Troubleshooting Common Recrystallization Issues cluster_NoCrystals Cause & Solution for 'No Crystals' cluster_OilingOut Cause & Solution for 'Oiling Out' cluster_LowYield Cause & Solution for 'Low Yield' cluster_PoorPurity Cause & Solution for 'Poor Purity' Issue Observed Issue No_Crystals No Crystals Form Upon Cooling Issue->No_Crystals Oiling_Out Compound 'Oils Out' Instead of Crystallizing Issue->Oiling_Out Low_Yield Low Recovery of Crystalline Product Issue->Low_Yield Poor_Purity Product is Still Impure Issue->Poor_Purity Cause_NC1 Cause: Too much solvent used. No_Crystals->Cause_NC1 Cause_NC2 Cause: Solution is supersaturated. No_Crystals->Cause_NC2 Cause_OO1 Cause: Solution is too saturated at a temperature above the compound's melting point. Oiling_Out->Cause_OO1 Cause_OO2 Cause: The solvent's boiling point is higher than the compound's melting point. Oiling_Out->Cause_OO2 Cause_LY1 Cause: Too much solvent used. Low_Yield->Cause_LY1 Cause_LY2 Cause: Premature crystallization during hot filtration. Low_Yield->Cause_LY2 Cause_PP1 Cause: Cooling was too rapid, trapping impurities. Poor_Purity->Cause_PP1 Cause_PP2 Cause: Inappropriate solvent choice. Poor_Purity->Cause_PP2 Solution_NC1 Solution: Reheat and evaporate some solvent to concentrate. Cause_NC1->Solution_NC1 Solution_NC2 Solution: Scratch the inside of the flask with a glass rod or add a seed crystal. Cause_NC2->Solution_NC2 Solution_OO1 Solution: Reheat to dissolve the oil, add more solvent, and cool again. Cause_OO1->Solution_OO1 Solution_OO2 Solution: Choose a solvent with a lower boiling point. Cause_OO2->Solution_OO2 Solution_LY1 Solution: Concentrate the mother liquor to obtain a second crop of crystals. Cause_LY1->Solution_LY1 Solution_LY2 Solution: Pre-heat the filtration apparatus and use a stemless funnel. Cause_LY2->Solution_LY2 Solution_PP1 Solution: Re-dissolve and cool more slowly. Cause_PP1->Solution_PP1 Solution_PP2 Solution: Re-evaluate solvent selection using the workflow. Cause_PP2->Solution_PP2

Caption: A decision tree for troubleshooting common recrystallization problems.

FAQ: Troubleshooting

Q2: My compound has "oiled out" into a liquid instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. The lack of a reported melting point for this compound makes this a potential issue.

  • Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool slowly again.

  • Alternative Strategy: Switch to a solvent with a lower boiling point. For example, if you are using isopropanol (BP 82°C), consider trying ethanol (BP 78°C) or ethyl acetate (BP 77°C).

  • Mixed-Solvent Approach: Sometimes, adding an anti-solvent to a solution of the oil in a good solvent can induce crystallization.

Q3: Crystal formation is very slow or non-existent. How can I induce crystallization?

A3: This is often due to a supersaturated solution or the use of too much solvent.

  • Induce Nucleation: Try scratching the inner surface of the flask with a glass stirring rod at the meniscus. The small glass particles scraped off can act as nucleation sites.

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will provide a template for further crystal growth.

  • Concentrate the Solution: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low yield is a common problem, often stemming from using too much solvent or premature crystallization.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Second Crop: Do not discard the filtrate (mother liquor) after collecting your first crop of crystals. You can often obtain a second, albeit less pure, crop by evaporating some of the solvent from the filtrate and re-cooling.

  • Prevent Premature Crystallization: During hot filtration, ensure your funnel and receiving flask are pre-heated. Using a stemless funnel can also help prevent clogging.

References

  • Chemical Methodologies. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. [Link]

  • ACG Publications. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • SciSpace. (2007). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. [Link]

  • ResearchGate. (2019). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]

  • ResearchGate. (2025). CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. [Link]

  • Der Pharma Chemica. (2017). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]

Sources

Technical Support Center: Stabilizing 2-(5-Hydroxypentyl)isoindoline-1,3-dione During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability and storage of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best practice protocols to ensure the integrity of your experimental outcomes.

Understanding the Molecule: Chemical Vulnerabilities

This compound is a bifunctional molecule featuring a phthalimide group and a primary alcohol (a 5-hydroxypentyl chain). This unique structure, while synthetically useful, presents specific stability challenges that must be managed during storage.

  • The Phthalimide Moiety: The isoindoline-1,3-dione ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This reaction cleaves the imide bond, opening the ring to form a phthalamic acid derivative.[1][2][3] This is a critical degradation pathway as it fundamentally alters the molecule's structure and reactivity.

  • The Primary Alcohol: The terminal hydroxyl group is prone to oxidation.[4][5] Depending on the oxidizing agent and conditions, it can be converted to an aldehyde or further to a carboxylic acid.[4] Such oxidative degradation can lead to impurities that may interfere with subsequent reactions or biological assays.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Appearance of a new, more polar spot on my TLC plate after storing the compound.

Question: I've been storing my this compound as a solid at room temperature. Recently, my TLC analysis shows a new, more polar spot that wasn't there before. What could be happening?

Answer:

This observation strongly suggests the hydrolysis of the phthalimide ring. The resulting phthalamic acid derivative is significantly more polar due to the presence of both a carboxylic acid and an amide group, causing it to have a lower Rf value on a normal-phase TLC plate.

Causality: The most likely culprit is exposure to atmospheric moisture. Phthalimides are known to undergo hydrolysis, a reaction that can be catalyzed by trace amounts of acid or base present on glassware or in the ambient environment.[1][6]

Preventative Protocol:

  • Strictly Anhydrous Conditions: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas (argon or nitrogen).

  • Use of Desiccants: Store the solid compound in a tightly sealed vial within a desiccator containing a suitable desiccant like Drierite™ or phosphorus pentoxide.

  • Inert Atmosphere: For long-term storage, after drying the compound under high vacuum, backfill the storage container with an inert gas before sealing.[7]

  • Solvent Purity: If preparing a stock solution, ensure that the solvent is anhydrous. Use freshly opened bottles of anhydrous solvent or solvent dried over molecular sieves.

Issue 2: My stock solution in an organic solvent has turned a pale yellow color over time.

Question: I prepared a stock solution of this compound in methanol and stored it in the refrigerator. After a few weeks, the solution has developed a yellowish tint. Is this a sign of decomposition?

Answer:

Yes, a color change often indicates a chemical transformation. In this case, the likely cause is the oxidation of the primary alcohol to an aldehyde. Aldehydes can sometimes be colored or can undergo further reactions to form colored byproducts.

Causality: While less reactive than many other functional groups, primary alcohols can be oxidized by atmospheric oxygen over extended periods, a process that can be accelerated by light or the presence of trace metal impurities.[8][9]

Preventative Protocol:

  • Degas Solvents: Before preparing a stock solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Use Amber Vials: Store solutions in amber glass vials to protect them from light, which can catalyze oxidative processes.

  • Inert Atmosphere Overlay: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

  • Consider Alternative Solvents: If oxidation is a persistent issue, consider using a less reactive, aprotic solvent for storage, such as anhydrous acetonitrile or THF, provided the compound is soluble.

Issue 3: I'm seeing a loss of parent compound mass and the appearance of a peak corresponding to a higher molecular weight in my LC-MS analysis.

Question: My LC-MS data for a stored sample of this compound shows a decreased peak area for the parent compound and the emergence of a new peak with a mass corresponding to the loss of two hydrogen atoms. What is this new species?

Answer:

The mass change (M-2) is a classic indicator of oxidation of the primary alcohol to an aldehyde. This confirms that oxidative degradation is occurring.

Causality: As mentioned previously, atmospheric oxygen, potentially accelerated by light or trace metals, is the likely cause.[5][8]

Preventative Protocol:

  • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air (and thus oxygen) in the headspace.

  • Purge with Inert Gas: Always flush the vial with an inert gas before sealing for storage.

  • Chelating Agents: If trace metal contamination is suspected as a catalyst, consider adding a minuscule amount of a chelating agent like EDTA to the solvent, though this should be tested for compatibility with your downstream applications.

  • Cold Storage: Storing the compound at lower temperatures (-20°C or -80°C) will significantly slow the rate of oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature or below, and protected from light and moisture.[7] Storing in a desiccator is a good practice.

Q2: Can I store this compound in a solution? If so, what is the best solvent and temperature?

Yes, but with precautions. Anhydrous aprotic solvents like acetonitrile or THF are preferable to alcohols to minimize the risk of oxidation. Prepare the solution using degassed solvent, purge the vial with inert gas, and store at -20°C or -80°C in an amber vial.

Q3: How can I check for decomposition before using an older sample?

It is highly recommended to re-analyze older samples before use. A simple TLC can often reveal hydrolysis. For a more quantitative assessment, LC-MS or HPLC analysis is recommended to check for the presence of degradants like the hydrolyzed product or the oxidized aldehyde.[10][11]

Q4: Is the compound sensitive to pH?

Yes, the phthalimide group is sensitive to both strong acids and bases, which can catalyze its hydrolysis.[1][6] Avoid storing the compound in solutions with extreme pH values.

Summary of Storage Recommendations

ParameterSolid StorageSolution Storage
Temperature Room Temperature or below-20°C to -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas Headspace
Light Amber vial or protected from lightAmber vial
Moisture Store in a desiccatorUse anhydrous, degassed solvents

Visualizing the Troubleshooting Process

The following diagram outlines the decision-making process for identifying and addressing the decomposition of this compound.

Decomposition_Troubleshooting start Start: Observe Issue with Stored Compound issue What is the nature of the issue? start->issue tlc New, more polar spot on TLC issue->tlc Analytical Data color_change Solution turns yellow issue->color_change Visual Observation lcms New peak in LC-MS (M-2) issue->lcms Mass Spectrometry cause_hydrolysis Likely Cause: Phthalimide Hydrolysis tlc->cause_hydrolysis cause_oxidation Likely Cause: Alcohol Oxidation color_change->cause_oxidation lcms->cause_oxidation prevention_hydrolysis Prevention: - Store under inert gas - Use desiccants - Handle in dry environment cause_hydrolysis->prevention_hydrolysis Implement prevention_oxidation Prevention: - Degas solvents - Use amber vials - Store at low temperature - Purge with inert gas cause_oxidation->prevention_oxidation Implement

Caption: Troubleshooting flowchart for this compound decomposition.

Best Practices for Long-Term Storage and Re-qualification

For critical applications, it is essential to have a robust protocol for the long-term storage and periodic re-qualification of your this compound stock.

Protocol: Stability Testing via Forced Degradation

This protocol helps to identify potential degradation products and validate your analytical method's ability to detect them.[12][13]

  • Sample Preparation: Prepare several small aliquots of a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Subject individual aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solid sample at 105°C for 48 hours.

    • Photolytic Stress: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with a PDA detector to check for peak purity.[10][11]

Protocol: Annual Re-qualification of Stored Stock
  • Visual Inspection: Check for any changes in the physical appearance (color, texture) of the solid compound or any stored solutions.

  • TLC Analysis: Run a TLC of the stored material against a freshly prepared standard (if available) or a previous batch's retained sample.

  • HPLC/LC-MS Analysis: For a quantitative assessment, perform an HPLC or LC-MS analysis to determine the purity of the stored compound. Compare the purity profile to the initial analysis or the certificate of analysis.

  • Decision: If the purity has dropped below an acceptable threshold (e.g., >2% degradation), the material should be flagged for re-purification or disposal.

By understanding the inherent chemical vulnerabilities of this compound and implementing these rigorous storage and handling protocols, you can ensure the integrity of your compound and the reliability of your experimental results.

References

  • Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454. [Link]

  • Chemistry Stack Exchange. How does the second hydrolysis of phthalimide work (hydrolysis of amide)?. [Link]

  • Patsnap. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Khan, M. N., & Sarwar, A. (2001). Effects of inorganic ions on rate of alkaline hydrolysis of phthalimide in the presence of cationic micelles. Journal of the Chemical Society, Perkin Transactions 2, (5), 785-791. [Link]

  • Abosyn. This compound. [Link]

  • BYJU'S. Dehydrogenation (Dehydration) of Alcohols. [Link]

  • Kroutil, W., & Ni, Y. (2020). Biocatalytic Oxidation of Alcohols. Catalysts, 10(8), 952. [Link]

  • Organic Chemistry Portal. Deoxygenation. [Link]

  • Jamel, N. M., et al. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]

  • Clark, J. (2023). oxidation of alcohols. Chemguide. [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Wikipedia. Phthalimide. [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Walczak, M. A., et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(4), M1514. [Link]

  • Liang, Z.-P., & Li, J. (2006). 2-(Hydroxymethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4276-o4277. [Link]

  • Płazińska, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4301. [Link]

  • The Pharma Innovation Journal. Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. [Link]

  • Gulsen, B., & Serturk, S. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 14(3), 226-235. [Link]

  • Journal of Chemical and Pharmaceutical Research. Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. [Link]

  • Bakshi, M., & Singh, S. (2002). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1020. [Link]

Sources

Section 1: Quantitative Solvent Parameters for Polar Separations

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Solvent Selection & Troubleshooting for Polar Compound Purification

Introduction Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the purification of polar compounds—such as amines, carboxylic acids, carbohydrates, and highly oxygenated natural products. These molecules often defy standard chromatographic intuition. They exhibit poor solubility in non-polar solvents, suffer from irreversible adsorption on bare silica, and frequently elute unretained in the void volume of standard Reversed-Phase (RP) columns[1].

This guide provides a mechanistic approach to troubleshooting solvent selection, moving beyond trial-and-error to establish self-validating purification protocols.

Understanding solvent strength is highly dependent on the chosen chromatographic mode. In Reversed-Phase Liquid Chromatography (RPLC), water is the weakest solvent, while in Hydrophilic Interaction Liquid Chromatography (HILIC), water is the strongest eluting solvent[2].

Table 1: Relative Solvent Strength and Properties for Polar Purifications

SolventPolarity IndexElution Strength (RPLC)Elution Strength (HILIC)Viscosity at 25°C (cP)UV Cutoff (nm)
Water 10.2WeakestStrongest0.89<190
Methanol (MeOH) 5.1StrongStrong0.55205
Acetonitrile (ACN) 5.8Stronger than MeOHWeakest0.37190
Ethanol (EtOH) 5.2Very StrongIntermediate1.08210
Isopropanol (IPA) 3.9StrongestWeak2.04205
Acetone 5.1StrongWeak0.30330

Note: Pure methanol is typically too strong for HILIC and will disrupt the aqueous enriched layer on the stationary phase, leading to poor retention[2].

Section 2: Visual Workflow for Solvent & Mode Selection

Before adjusting solvent ratios, ensure you are operating in the correct chromatographic mode based on the physicochemical properties of your target analyte.

SolventSelection Start Polar Compound Purification Q1 Soluble in Organic Solvents? (e.g., Hexane) Start->Q1 NP Normal Phase (NP) Solvents: Hexane/EtOH Modifier: TEA/AcOH Q1->NP Yes Q2 Retained on C18 in Highly Aqueous Phase? Q1->Q2 No (Highly Polar) RP Reversed Phase (RP) Solvents: H2O/ACN Use Polar-Embedded C18 Q2->RP Yes Q3 Ionizable Compound? Q2->Q3 No (Elutes in Void) IPRP Ion-Pairing RP Solvents: H2O/ACN + TFA Q3->IPRP Yes (Acids/Bases) HILIC HILIC Solvents: ACN/H2O Buffer: NH4Ac/NH4Fm Q3->HILIC No / MS Compatibility Needed

Decision tree for selecting chromatographic modes and solvents for polar compounds.

Section 3: Frequently Asked Questions & Troubleshooting Guides

Issue 1: My polar compound elutes in the void volume on a standard C18 column. How do I fix the solvent system? Causality & Solution: Highly polar molecules have a strong affinity for the mobile phase and minimal affinity for the hydrophobic C18 chains. When researchers attempt to force retention by using 100% aqueous mobile phases, standard C18 columns undergo "pore dewetting" (often mischaracterized as phase collapse)[1]. The hydrophobic alkyl chains mat down, expelling water from the pores and drastically reducing the surface area available for interaction.

  • Actionable Fix: Switch to a polar-embedded C18 column (e.g., phases with an amide or carbamate linkage near the silica surface). These linkages maintain a hydration layer, preventing pore dewetting and allowing the use of 100% aqueous solvents without losing column efficiency[3]. Alternatively, if the compound is ionizable, introduce an ion-pairing agent (see Protocol 2).

Issue 2: I am switching to HILIC for highly polar metabolites. Why is my peak shape terrible when I inject my sample dissolved in water? Causality & Solution: In HILIC, water is the strongest eluting solvent[2]. The separation mechanism relies on the analyte partitioning between a bulk organic-rich mobile phase and a water-rich layer immobilized on the polar stationary phase[4],. If your sample diluent contains a high percentage of water, you are injecting a "plug" of strong solvent. This disrupts the immobilized water layer locally, causing the analytes to travel rapidly down the column before they can partition properly, resulting in severe peak splitting or fronting.

  • Actionable Fix: The sample diluent must match the initial mobile phase conditions as closely as possible. Dissolve your sample in a high-organic solvent (e.g., 75-90% Acetonitrile). If the polar compound is insoluble in high ACN, use a mixture of ACN and a weaker polar solvent like Isopropanol (IPA) or a minimal amount of water, keeping the aqueous content strictly below 25%.

Issue 3: How do I resolve severe peak tailing of basic polar compounds in Normal Phase (NP) chromatography? Causality & Solution: In NP chromatography using bare silica, basic polar compounds (like primary amines) interact strongly with acidic, unreacted surface silanol groups via ion-exchange and hydrogen-bonding mechanisms. This secondary interaction is kinetically slow, leading to a long desorption time and severe peak tailing.

  • Actionable Fix: Add a competitive basic modifier to your mobile phase. Adding 0.1% to 1.0% Triethylamine (TEA) or Diethylamine (DEA) to the organic solvent mixture (e.g., Hexane/Ethyl Acetate) will competitively bind to the active silanol sites, masking them from your analyte and restoring peak symmetry.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Method Development Workflow for HILIC Purification This protocol establishes a reliable HILIC method, ensuring the stationary phase hydration layer is properly formed and maintained.

  • Column Selection: Select a zwitterionic or amide-bonded HILIC column, which provides a robust immobilized water layer.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (Buffer salts are critical in HILIC to control electrostatic interactions and maintain the hydration layer)[4].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • System Equilibration (Critical Step): Pump 95% B / 5% A through the column for a minimum of 20 column volumes (CV) .

    • Validation Check: Monitor the baseline UV or MS signal; equilibration is complete only when the baseline is entirely flat, indicating the water-rich layer is fully established.

  • Gradient Design:

    • Start at 95% B (weakest solvent condition).

    • Run a linear gradient down to 50% B over 15 CVs. (Do not drop below 40% B, as this will strip the water layer and shift the mechanism to reversed-phase).

  • Void Volume Verification: Inject a void volume marker (e.g., Toluene in HILIC) to accurately determine the dead time (

    
    ) and ensure your polar analytes are genuinely retained (
    
    
    
    )[5].

Protocol 2: Ion-Pairing Reversed Phase (IP-RP) Optimization for Basic Polar Compounds Use this protocol when HILIC is unavailable and the polar compound elutes in the void volume of a standard C18 column.

  • Reagent Selection: Select a volatile ion-pairing (IP) reagent to ensure compatibility with mass spectrometry and post-purification evaporation. For basic compounds, use Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA).

  • Mobile Phase Formulation: Add 0.05% - 0.1% (v/v) of the selected IP reagent to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Causality: The hydrophobic tail of the IP reagent embeds into the C18 phase, while its charged head group provides a transient ion-exchange site for the polar analyte.

  • Equilibration: Flush the column with the IP-modified mobile phase for at least 15 CVs. IP reagents take longer to equilibrate than standard buffers because they must dynamically coat the stationary phase.

  • Gradient Execution: Run a standard RP gradient (e.g., 5% to 95% B).

    • Validation Check: Check peak symmetry. If tailing persists, increase the IP reagent concentration to 0.15%, but do not exceed 0.2% to avoid ion suppression in MS.

  • Post-Purification: Recover the purified compound by lyophilization. The volatile nature of TFA/HFBA ensures they are removed during the drying process, leaving the purified polar compound.

References[4] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-m4CTUErHKeSS4v0JUOv9fa_aGlUXqOsLWyLY-NatlE8IFOZrB8KwXHURylX1tzd0nAlsfRYpVFmADHVyxVZ_BMvanILiJ3d_W4rBQiJSOclPAxDSfurmztLCmJVeVuDCEnXZb3tjPGnL2Jw=[5] Hydrophilic Interaction Liquid Chromatography, sigmaaldrich.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEq3fVRifiMAS0oqO9i3j3jdl7rzeuBwBMThxVf5E1psyrZyE5bjx8KF2dAFBUMD1fyk3oh8gVVQnHiviHG0rkr6N3alathCG7nbMUDMA8kn1jUvLXk-m1UhYsX_7VxdtsA_gTOjvUH5yLb-TCuBsIBr8kqO_k2pPHU80PgX4CdgIxabi7irWeN0bOfdiYbzBH1gVPI7ECd5aVBoZblf_axVTioUXSeuXXZ0Ez-mKCxVjl[2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting, agilent.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi99-Wbn0Y2hYxrxuIPLZRg1ccm7inkhFNtVSp2KRLpHYHctHxBPQmvmncEW2H_slZ9wGTHBx89Yj1hUYRmx7waSeSKqZTY-JnDjRNI8Q_zE9D-0NHUJ0CleyPF04SLpm8Mkba6SKJhCxo4J28m9FTTQKJFcXvuGW06m5WRFXdfkuoTZugsQGKCWbaheFGzVktDeHWaiJ1Kaj_HJhpdaPAEsbmGKOWufDlV56yMw==[1] Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention, waters.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGALxwCq0Ob6y9DbCBUDOx5TGXtxC-8KV14iM7VprCLe4ChtkX1wySdB5ObnH5bCya9Nq_V5w4p9XWL-uHLKmnAY2oh-GXGDhOTTtBWtPfZQK1qstFhPd7XTAnXboEk-WbZADhE4fsUMyNciJPtgEb0ERTHEamYTOjdAMZr4ZgcoOOWmuOC8roqobv5xGqLRLaj[3] HPLC problems with very polar molecules, axionlabs.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfRBYzuUGaMyrYtPOvJVL7gHxuObXSrgCvqYF165_QYlMVEaDgF0lL2a3ePZpAqq6xQLrp63gPqgiHrE_mr84KRvILaQZYcXDft2eiW0RDoJslWrpLMPq29dPk-qQjJKBc0VeJJkdTaue_jcz2-BjmaOVpclDe0wDfhzjhuQo1o-u5W0HHG28apYPSeEqVMpzB[6] Void Volume in High-Performance Liquid Chromatography, sepscience.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgtSLSU3WS2BJr8qixjxBZ1JUCi1sdNkvx_SWqJZYx9H0inC-1UO5CpigJm0k-Ge1vMy50M4EpzLmGzH3HBh2nxu0yiPkIrCl9ajQ7erFfin_TNSgXn_EggLSPdX83Op5RqeBMqsdQr4xMSR0uBNwUKSFuxYhIM5Ml47J2iqrC6OSBWvkIDmFo7eCy2WU2pfc=

Sources

Validation & Comparative

1H NMR characterization of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context[1]

2-(5-Hydroxypentyl)isoindoline-1,3-dione (also referred to as N-(5-hydroxypentyl)phthalimide) is a critical "linker" intermediate in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .[1] It serves as a masked amine with a terminal hydroxyl handle, allowing for precise conjugation to E3 ligase ligands or warheads.

This guide moves beyond basic spectral listing. It provides a comparative validation framework , contrasting the product against its most common synthetic precursors (Bromo-alkyls) and analyzing solvent-dependent behaviors (


 vs. 

) to ensure rigorous quality control in drug development workflows.

Part 2: Structural Logic & 1H NMR Assignments

The Molecular Scaffold

The molecule consists of three distinct magnetic environments:

  • The Phthalimide Head (Aromatic): A symmetric AA'BB' system.[1]

  • The Pentyl Linker (Aliphatic): A 5-carbon chain acting as a spacer.[1]

  • The Hydroxyl Tail (Labile): A terminal polar group dependent on solvent interaction.[1]

Master Assignment Table ( , 400 MHz)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Ar-H Phthalimide7.82 - 7.86Multiplet (dd)2H


to Carbonyl (Deshielded)
Ar-H Phthalimide7.69 - 7.73Multiplet (dd)2H


to Carbonyl
C1-H

3.68 - 3.72Triplet2H7.2 HzAdjacent to Imide Nitrogen
C5-H

3.60 - 3.65Triplet2H6.5 HzAdjacent to Hydroxyl
OH

1.40 - 1.80Broad Singlet1HN/AVariable (Conc/Temp dependent)
C2-H

1.68 - 1.76Quintet2H~7 Hz

to Nitrogen
C4-H

1.58 - 1.65Quintet2H~7 Hz

to Oxygen
C3-H

1.38 - 1.46Multiplet2HN/ACentral Methylene (Shielded)

Part 3: Comparative Analysis (The "Guide")

In a drug discovery context, this molecule is rarely analyzed in isolation. It is usually an intermediate being converted to or from an alkyl halide. Therefore, the critical analytical task is distinguishing the Alcohol (Product) from the Bromide (Precursor/Alternative) .

Scenario A: Reaction Monitoring (Alcohol vs. Bromide)

Objective: Confirm hydrolysis of N-(5-bromopentyl)phthalimide to N-(5-hydroxypentyl)phthalimide.

FeatureProduct: Hydroxyl (-OH) Precursor: Bromide (-Br) Diagnostic Action
Terminal


3.63 ppm (Triplet)

3.40 ppm (Triplet)
CRITICAL: Watch for the downfield shift of ~0.23 ppm.[1]


3.70 ppm

3.68 ppm
Minimal change; do not use as primary diagnostic.[1]
Internal

Distinct multiplet separationOften overlappingThe OH group induces greater magnetic differentiation in the chain.[1]
Scenario B: Solvent Selection ( vs. )

Objective: Accurate quantification of the Hydroxyl proton.[1]

  • Chloroform-d (

    
    ): 
    
    • Pros: Sharp resolution of the aliphatic chain; standard for purity checks.

    • Cons: The -OH proton is often invisible or a broad blob due to rapid exchange. It cannot be integrated reliably.

    • Verdict: Use for routine purity checks.

  • DMSO-d6:

    • Pros: Hydrogen bonding slows exchange. The -OH proton appears as a distinct triplet at

      
       4.35 ppm  (coupled to the adjacent 
      
      
      
      ).
    • Cons: The water peak (

      
       3.[1][2]33) often obscures the 
      
      
      
      signal (
      
      
      ~3.37 in DMSO).
    • Verdict: Use for structural characterization to prove the OH exists and is not an ether/chloride.[1]

Part 4: Experimental Protocols

Sample Preparation (Standardized)

To ensure the assignments above are reproducible, follow this strict preparation protocol.

  • Massing: Weigh 10–15 mg of the dried solid into a clean vial.

    • Note: If the sample is an oil, use a glass pipette to transfer ~15

      
      L.
      
  • Solvent Addition: Add 0.6 mL of

    
     (99.8% D, 0.03% TMS).
    
    • Critical: Ensure the solvent is stored over molecular sieves to prevent acidic impurities (DCl) from catalyzing OH exchange, which broadens the peak.

  • Homogenization: Vortex for 30 seconds. The solution must be clear.

    • Troubleshooting: If cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Scans (NS): 16 (minimum) to 64 (for clean baselines).[1]

    • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration).

Signal Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the aromatic region (7.7 ppm).

  • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • Set the Aromatic Multiplet (7.8 ppm) to 2.00 H .

    • Verify the

      
       triplet (3.7 ppm) integrates to 2.00 H  (
      
      
      
      0.1).
    • Check the

      
       triplet.[1] If it integrates < 2.0 H, check for overlap or impurities.
      

Part 5: Visualization & Logic Flows[1]

Diagram: Synthesis & Validation Workflow

This flowchart illustrates the decision-making process during the synthesis and characterization of the linker.

G Start Start: N-(5-bromo)phthalimide Reaction Hydrolysis / Substitution Start->Reaction Crude Crude Product Reaction->Crude NMR_CDCl3 1H NMR (CDCl3) Crude->NMR_CDCl3 Check1 Check: Is triplet at 3.4 ppm? NMR_CDCl3->Check1 Analysis Check2 Check: Is triplet at 3.6 ppm? NMR_CDCl3->Check2 Analysis Result_Br Reactant Remains (Fail) Check1->Result_Br Yes Result_OH Product Confirmed Check2->Result_OH Yes Validation DMSO-d6 Validation (Confirm OH coupling) Result_OH->Validation Optional Step

Caption: Logical workflow for distinguishing the target alcohol from the bromo-precursor using 1H NMR chemical shifts.

Diagram: Signal Assignment Logic

Mapping the physical structure to the spectral output.[1]

StructureToSignal Phth Phthalimide Ring (Aromatic) Sig_Ar 7.70 - 7.85 ppm (m, 4H) Phth->Sig_Ar Anisotropic Deshielding NCH2 N-CH2 Group (Linker Start) Sig_N 3.70 ppm (t, 2H) NCH2->Sig_N Inductive Effect (N) OCH2 O-CH2 Group (Linker End) Sig_O 3.63 ppm (t, 2H) OCH2->Sig_O Inductive Effect (O) MidChain Central Alkyl Chain (C2, C3, C4) Sig_Mid 1.40 - 1.75 ppm (m, 6H) MidChain->Sig_Mid Alkyl Shielding

Caption: Correlation map connecting specific structural moieties to their respective chemical shift ranges.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136770, N-(5-Bromopentyl)phthalimide.[1] Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shifts: Typical ranges for Alkyl Halides vs Alcohols. Retrieved from [Link]

Sources

expected 13C NMR shifts for 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Technical Guide: NMR Spectral Analysis of this compound

Introduction & Structural Context

This compound is a bifunctional linker intermediate widely used in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Gabriel amine synthesis. Its structure consists of a rigid, electron-withdrawing phthalimide core coupled to a flexible 5-carbon alkyl chain terminating in a primary hydroxyl group .

Accurate NMR characterization is critical to distinguish this product from common impurities such as unreacted phthalimide, the starting amino-alcohol, or bis-phthalimide byproducts.

Expected NMR Chemical Shifts

The spectrum is divided into two distinct regions: the Aromatic/Carbonyl Region (downfield, 120–170 ppm) and the Aliphatic Region (upfield, 20–65 ppm).

Table 1: Predicted Chemical Shift Assignments

Solvent Reference:


Carbon PositionTypeExpected Shift (

, ppm)
Assignment Logic
C=O Carbonyl168.4 ± 0.5 Characteristic imide carbonyl; deshielded by N and O.
Ar-C (ipso) Quaternary134.0 ± 0.5 Bridgehead carbons of the phthalimide ring.
Ar-C (meta) CH132.1 ± 0.5 Aromatic CH meta to carbonyl.
Ar-C (ortho) CH123.2 ± 0.5 Aromatic CH ortho to carbonyl.
C-5'

62.5 ± 0.8 Deshielded by direct attachment to Oxygen.
C-1'

37.8 ± 0.5 Deshielded by imide Nitrogen (less than O).
C-4'

32.2 ± 0.5

-position to Hydroxyl; inductive effect.
C-2'

28.4 ± 0.5

-position to Nitrogen.
C-3'

23.1 ± 0.5 Central methylene; most shielded alkyl carbon.

Note: In


, the carbonyl peak may shift slightly upfield (~167.8 ppm), and the aliphatic peaks may vary by 0.5–1.0 ppm due to solvent effects.

Comparative Analysis: Product vs. Alternatives

To validate synthesis success, compare the product's spectrum against its precursors. This method allows for the rapid detection of unreacted starting materials.

Table 2: Spectral Differentiation Guide
CompoundKey Diagnostic Peak (

ppm)
Distinction from Target
Target Molecule 37.8 (N-CH2) & 62.5 (O-CH2) Contains both imide-linked and hydroxy-linked methylenes.
Phthalimide (Precursor)No aliphatic signalsLacks the 20–65 ppm alkyl region entirely.
5-Amino-1-pentanol (Precursor)~42.0 (N-CH2) The

is more deshielded than

.
1,5-Pentanediol (Alternative)62.0 (Symmetric) Only shows 3 signals due to symmetry; lacks aromatic region.
N-(5-Bromopentyl)phthalimide 33.5 (Br-CH2) If synthesized via alkyl halide, the

is far upfield of

(62.5).

Structural & Validation Logic (Visualization)

The following diagrams illustrate the assignment logic and the validation workflow.

Diagram 1: Chemical Shift Correlation Map

Visualizes how electronegativity impacts the carbon shifts along the chain.

Gcluster_0Phthalimide Corecluster_1Pentyl ChainC_CarbonylC=O~168 ppmC1C1 (N-CH2)~38 ppmC_Carbonyl->C1N-LinkC_ArAr-C123-134 ppmC_Ar->C_CarbonylC2C2~28 ppmC1->C2C3C3~23 ppmC2->C3C4C4~32 ppmC3->C4C5C5 (HO-CH2)~62 ppmC4->C5

Caption: Correlation of structure to chemical shift. Note the "Deshielding Bookends" (C1 & C5) vs. the shielded core (C3).

Diagram 2: Synthesis & Validation Workflow

A self-validating protocol to confirm identity.

WorkflowStartStart: Phthalic Anhydride+ 5-Amino-1-pentanolReactionReflux in Toluene(Dehydration)Start->ReactionCrudeCrude ProductReaction->CrudeNMR_Check13C NMR ValidationCrude->NMR_CheckCheck1Check 1:New Peak at ~38 ppm?(Imide Formation)NMR_Check->Check1Check2Check 2:Peak at ~62 ppm?(Alcohol Intact)NMR_Check->Check2Check3Check 3:No Peak at ~170-175 ppm?(No Free Acid)NMR_Check->Check3

Caption: Step-by-step logic to validate the conversion of anhydride to imide using NMR markers.

Experimental Protocol: Synthesis & Preparation

Method: Condensation of Phthalic Anhydride with 5-Amino-1-pentanol.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Phthalic Anhydride (1.0 eq) and 5-Amino-1-pentanol (1.05 eq) in Toluene.

  • Reaction: Reflux for 4–6 hours. The Dean-Stark trap removes the water byproduct, driving the equilibrium toward the imide.

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1]

  • Purification: Dissolve the residue in

    
     and wash with 0.1 M HCl (to remove unreacted amine) and saturated 
    
    
    (to remove unreacted anhydride/acid). Dry over
    
    
    .
  • NMR Prep: Dissolve ~10 mg of the purified solid in 0.6 mL of

    
     for analysis.
    

References

  • Chemical Shift Data for N-Alkylphthalimides

    • Source: PubChem (N
    • Data: Computed and experimental spectral properties of Phthalimide deriv
    • URL:[Link]

  • General

    
     NMR Shift Tables (Alcohol & Amide Effects): 
    
    • Source: Chemistry LibreTexts.
    • Title: Characteristics of NMR Spectroscopy.
    • URL:[Link]

  • Synthesis of Phthalimide Derivatives (Protocol Reference)

    • Source: Organic Syntheses.[1][2]

    • Title: Phthalide (General Phthalimide reduction/chemistry context).
    • URL:[Link]

  • Solvent Effects on NMR Shifts

    • Source: University of Wisconsin-Madison (Reich Collection).
    • Title: NMR Chemical Shift Table.
    • URL:[Link]

HPLC method for determining the purity of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: HPLC Methodologies for the Purity Determination of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

As a Senior Application Scientist, I approach the purity determination of complex API intermediates not just as a routine test, but as a mechanistic challenge. This compound (also known as N-(5-hydroxypentyl)phthalimide) is a critical building block in organic synthesis, frequently utilized in Gabriel synthesis for primary amines and as a structural linker in PROTAC development.

To ensure absolute scientific integrity, an analytical method must be tailored to the physicochemical properties of both the target molecule and its specific impurity profile[1]. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies, providing the causality behind each experimental choice and a self-validating protocol for rigorous quality control.

Mechanistic Profiling & Analytical Challenges

The structure of this compound presents a dichotomy of polarities:

  • The Phthalimide Core: Highly hydrophobic, aromatic, and provides strong UV absorbance (optimal at 220 nm and 240 nm).

  • The Alkyl Chain & Hydroxyl Terminus: Introduces flexibility, polarity, and hydrogen-bonding capabilities.

When synthesizing this compound (typically via the alkylation of potassium phthalimide with 1,5-pentanediol or 5-halo-1-pentanol), several predictable impurities arise[2]. Understanding this pathway is critical for selecting the correct stationary phase.

ImpurityPathway SM1 Phthalimide (Starting Material) Target This compound (Target API Intermediate) SM1->Target Alkylation SM2 1,5-Pentanediol (Alkylating Agent) SM2->Target Alkylation Imp1 1,5-Bis(phthalimido)pentane (Over-alkylation) Target->Imp1 Excess Phthalimide Imp2 Phthalamic Acid Derivative (Ring-opening Degradation) Target->Imp2 Hydrolysis (Basic pH)

Synthetic pathway and degradation routes of this compound.

The core analytical challenges are:

  • Extreme Polarity Differences: Resolving the highly polar unreacted 1,5-pentanediol from the highly lipophilic over-alkylated bis-phthalimide.

  • UV Invisibility: 1,5-Pentanediol lacks a UV chromophore, rendering standard UV/Vis detectors blind to its presence.

  • Degradation: The imide ring is susceptible to basic hydrolysis, opening to form a phthalamic acid derivative[3]. This introduces a carboxylic acid group, which causes severe peak tailing at neutral pH.

Comparative Analysis of HPLC Methodologies

To address these challenges, we evaluated three distinct chromatographic strategies. The choice of method dictates the visibility and resolution of specific impurity classes[4].

MethodSelection Start Sample: this compound Q1 Targeting Polar Non-UV Impurities? (e.g., 1,5-Pentanediol) Start->Q1 HILIC Method C: HILIC + CAD/ELSD (Acetonitrile/Ammonium Formate) Q1->HILIC Yes Q2 Targeting Aromatic Degradants? (e.g., Phthalamic Acids) Q1->Q2 No Phenyl Method B: Phenyl-Hexyl Column (Methanol/Water + 0.1% TFA) Q2->Phenyl Yes C18 Method A: Standard C18 Column (Acetonitrile/Water + 0.1% TFA) Q2->C18 No (Routine Purity)

Decision tree for selecting optimal HPLC methodology based on impurity profiling needs.

Performance Comparison Data

The following table summarizes the experimental performance of each methodology based on a spiked sample containing 1% of each major impurity.

ParameterMethod A: Standard RP-HPLCMethod B: Orthogonal RP-HPLCMethod C: HILIC
Column Chemistry Octadecylsilane (C18)Phenyl-HexylUnbonded Silica / Amide
Primary Mechanism Hydrophobic PartitioningHydrophobic +

Interactions
Hydrophilic Partitioning
Detection Mode UV (220 nm)UV (220 nm)CAD (Charged Aerosol)
Resolution (

): Target vs. Phthalimide
3.24.11.8
Resolution (

): Target vs. Phthalamic Acid
1.5 (Co-elution risk)3.8 (Excellent) 2.1
Detection of 1,5-Pentanediol Fail (Void volume, No UV)Fail (Void volume, No UV)Pass (Retained, CAD active)
Best Application Routine batch releaseStability & Degradation testingRaw material clearance

Key Insight: While the C18 column (Method A) is the industry workhorse[1], it struggles to cleanly resolve the ring-opened phthalamic acid degradant from the intact target due to similar hydrophobicities. Method B (Phenyl-Hexyl) is superior for stability-indicating assays because the stationary phase's phenyl ring engages in


 interactions with the intact phthalimide, effectively pulling it away from the degraded, less-aromatic phthalamic acid[3].

Step-by-Step Validated Protocol: Method B (Phenyl-Hexyl)

For comprehensive UV-active purity determination and degradation profiling, the Phenyl-Hexyl method provides the highest analytical confidence. This protocol is designed as a self-validating system ; it includes built-in System Suitability Testing (SST) to ensure the data is trustworthy before any sample is quantified.

A. Reagents & Equipment
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA lowers the pH to ~2.0. This ensures that any phthalamic acid degradants (pKa ~4) remain fully protonated and neutral. If run at neutral pH, these acids would ionize, causing severe peak tailing and unpredictable retention shifts[3].

  • Mobile Phase B: HPLC-Grade Methanol with 0.1% TFA.

    • Causality: Methanol is chosen over Acetonitrile here because it enhances

      
       interactions between the stationary phase and the analyte, maximizing the unique selectivity of the Phenyl-Hexyl column.
      
B. Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Preparation: Accurately weigh 10.0 mg of this compound and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

    • Causality: Matching the diluent closely to the initial mobile phase conditions prevents the "solvent effect," where a strong sample solvent causes the analyte to migrate prematurely down the column, resulting in split or fronting peaks.

C. Chromatographic Gradient Conditions

A gradient is mandatory due to the extreme lipophilicity of the bis-phthalimide impurity. An isocratic method would result in unacceptably long run times and peak broadening.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

Time (min)% Mobile Phase A (Water/TFA)% Mobile Phase B (MeOH/TFA)
0.08020
2.08020
12.01090
15.01090
15.18020
20.08020 (Re-equilibration)
D. System Suitability Testing (SST) - The Validation Gate

Before analyzing the batch, inject a standard solution (0.1 mg/mL) five times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0% (Ensures pump and gradient stability).

  • Peak Tailing Factor (

    
    ):  ≤ 1.5 for the target peak (Ensures column health and proper secondary interaction suppression by TFA).
    
  • Resolution (

    
    ):  ≥ 2.0 between the target peak and the phthalimide impurity peak (Ensures baseline separation for accurate integration).
    

References

  • BenchChem.A Comparative Guide to Purity Analysis of N-(2-Bromoethoxy)phthalimide by HPLC and Alternative Methods.
  • ChemicalBook.N-(Hydroxymethyl)phthalimide Chemical Properties, Uses, Production.
  • SIELC Technologies.Separation of N-(Cyclohexylthio)phthalimide on Newcrom R1 HPLC column.
  • PubMed (National Institutes of Health).Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.

Sources

Technical Comparison: 2-(5-Hydroxypentyl)isoindoline-1,3-dione vs. 2-(5-Mercaptopentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of heterobifunctional molecules—specifically PROTACs and antibody-drug conjugates (ADCs)—the linker determines physicochemical properties, permeability, and ternary complex stability.[1][2] This guide compares two C5-alkyl phthalimide linkers: 2-(5-Hydroxypentyl)isoindoline-1,3-dione (Hydroxyl-Phth) and its sulfur analog, 2-(5-Mercaptopentyl)isoindoline-1,3-dione (Mercapto-Phth) .

While structurally homologous, these molecules serve distinct strategic roles. The Hydroxyl-Phth is a robust "scaffold builder," primarily used as a stable intermediate that requires activation to extend linker chains. The Mercapto-Phth is a "functional connector," utilizing high-nucleophilicity soft chemistry (e.g., Thiol-Michael addition) for late-stage convergent assembly, albeit with significant stability challenges regarding oxidation.

Part 1: Chemical & Physical Profile

The phthalimide moiety serves as a masked primary amine (Gabriel synthesis precursor), stable to most acidic and oxidative conditions but sensitive to hydrazine and strong bases. The differentiation lies in the terminal functionality of the pentyl chain.

FeatureHydroxyl-Phth (OH Analog)Mercapto-Phth (SH Analog)
CAS Number 63273-48-3Not widely commercialized (In-situ generated)
Molecular Weight 233.26 g/mol ~249.33 g/mol
LogP (Est.) ~2.3 (Moderate Lipophilicity)~2.8 (Higher Lipophilicity)
Oxidative Stability High. Stable indefinitely under ambient conditions.Low. Prone to disulfide dimerization (

) in air.
Nucleophilicity Low. Requires deprotonation or activation.High. Soft nucleophile; reactive at neutral pH.
Primary Utility Linker elongation; Nucleophilic substitution (after activation)."Click" conjugation; Surface functionalization (Au-S).

Part 2: Reactivity & Mechanistic Divergence

The Hydroxyl Analog: The "Pre-Electrophile"

The hydroxyl group is a poor leaving group. To utilize this compound in linker synthesis, it is almost exclusively processed via two pathways:

  • Activation: Conversion to a sulfonate ester (Tosylate/Mesylate) or Halide (Bromide/Iodide) to create an electrophile for

    
     reactions.
    
  • Mitsunobu Reaction: Direct coupling with acidic nucleophiles (phenols, imides) using

    
     and DIAD.
    
The Mercapto Analog: The "Soft Nucleophile"

The mercapto analog is designed for chemoselectivity . It reacts preferentially with soft electrophiles (Maleimides,


-haloacetamides, Vinyl sulfones) in the presence of other functional groups (amines, alcohols), making it ideal for convergent synthesis where two complex ligands are joined in the final step.
Diagram: Divergent Synthetic Pathways

The following diagram illustrates how the choice of headgroup dictates the synthetic workflow.

LinkerReactivity Start Phthalimide Core OH_Analog Hydroxyl-Phth (Stable Precursor) Start->OH_Analog Synthesis SH_Analog Mercapto-Phth (Reactive Connector) Start->SH_Analog Synthesis Activation Activation Step (MsCl / TsCl / PBr3) OH_Analog->Activation Pathway A Mitsunobu Mitsunobu Coupling (PPh3 / DIAD) OH_Analog->Mitsunobu Pathway B Michael Thiol-Michael Addition (pH 6.5 - 7.5) SH_Analog->Michael Pathway C Disulfide Disulfide Formation (Oxidation Side-Rxn) SH_Analog->Disulfide Air Exposure Electrophile Electrophile (Phth-Alkyl-LG) Activation->Electrophile Target Conjugate Target Conjugate Electrophile->Target Conjugate SN2 Attack Mitsunobu->Target Conjugate Thioether Conjugate Thioether Conjugate Michael->Thioether Conjugate

Figure 1: Mechanistic divergence. The Hydroxyl analog (Blue) requires activation to react, offering control. The Mercapto analog (Red) allows direct conjugation but carries oxidation risks.

Part 3: Experimental Protocols

Protocol A: Activation of Hydroxyl-Phth (Tosylation)

Use this when you need to attach the linker to a nucleophilic warhead (e.g., a phenol or amine).

Rationale: The hydroxyl group is converted into a Tosylate (p-toluenesulfonate), an excellent leaving group (


 vs OH).
  • Setup: Dissolve This compound (1.0 eq) in anhydrous DCM (0.1 M) under

    
     atmosphere.
    
  • Reagents: Add Triethylamine (1.5 eq) and DMAP (0.1 eq) as a catalyst.

  • Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[3] The product will be less polar than the starting alcohol.

  • Workup: Wash with 1M HCl (to remove amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Outcome: Yields 2-(5-(tosyloxy)pentyl)isoindoline-1,3-dione , a stable solid ready for substitution.

Protocol B: Thiol-Maleimide Conjugation (Mercapto-Phth)

Use this for convergent assembly of a PROTAC where the E3 ligase ligand contains a maleimide.

Rationale: This reaction exploits the soft nucleophilicity of the thiol at neutral pH, avoiding amine competition.

  • Preparation (In-situ Deprotection): Since Mercapto-Phth oxidizes, it is often generated from a Thioacetate precursor (

    
    ).
    
    • Step: Treat thioacetate with mild base (NaOMe/MeOH) for 15 min under Argon. Neutralize immediately to generate fresh thiol.

  • Coupling: Dissolve the Maleimide-functionalized Ligand (1.0 eq) in degassed DMF/PBS (buffer pH 7.2).

  • Addition: Add the fresh Mercapto-Phth (1.1 eq) dropwise.

  • Conditions: Stir at RT for 1–2 hours.

  • Validation: Monitor consumption of the maleimide via LC-MS.

    • Note: If the reaction is too slow, increase pH to 7.5. Do not exceed pH 8.0 to prevent maleimide hydrolysis.

  • Outcome: A stable Thioether linkage.

Part 4: Strategic Application & Stability

Stability & Handling[4]
  • Hydroxyl-Phth: Highly robust. Can be stored on the shelf for years. Compatible with standard silica chromatography.

  • Mercapto-Phth:

    • Storage: Must be stored under inert gas (Argon) at -20°C.

    • Handling: Solutions should be degassed. Presence of trace metals (

      
      , 
      
      
      
      ) accelerates disulfide dimerization.
    • Purification: Avoid silica gel if possible (can catalyze oxidation); use reverse-phase (C18) or use immediately without purification.

Decision Matrix: Which Linker to Choose?
ScenarioRecommended AnalogReasoning
Early Stage Discovery Hydroxyl Ease of handling; allows linear synthesis of libraries without stability concerns.
Convergent Synthesis Mercapto "Click" chemistry allows joining two valuable, complex fragments in the final step.
Surface Chemistry Mercapto Thiols have high affinity for Gold (Au) surfaces (SAM formation).
Acid Sensitivity Hydroxyl Thiol-Maleimide adducts can undergo retro-Michael addition; Ether linkages (from OH) are permanent.
Diagram: PROTAC Assembly Decision Tree

DecisionTree Start PROTAC Design Goal Q1 Are you building a linear library? Start->Q1 Q2 Do you need to join 2 complex proteins/ligands? Q1->Q2 No Res1 Use Hydroxyl-Phth (Linear Synthesis) Q1->Res1 Yes Res2 Use Mercapto-Phth (Convergent Assembly) Q2->Res2 Yes

Figure 2: Decision tree for medicinal chemists selecting between linker types.

References

  • Sigma-Aldrich. (n.d.). This compound Product Properties. Retrieved from

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from

  • BenchChem. (2025).[2][4] Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. Retrieved from

  • BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates. Retrieved from

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984).[5][6] An exceptionally mild deprotection of phthalimides.[6] Tetrahedron Letters. Retrieved from

Sources

Comparative Biological Activity of Hydroxylated vs. Non-Hydroxylated N-Alkyl Phthalimides: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkyl phthalimides and their derivatives (isoindoline-1,3-diones) represent a highly versatile pharmacophore in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and immunomodulatory properties[1]. However, the biological efficacy of these compounds is exquisitely sensitive to functional group substitutions. This guide provides an in-depth, objective comparison between hydroxylated and non-hydroxylated N-alkyl phthalimides. By analyzing their distinct pharmacodynamic binding modes and pharmacokinetic stabilities, we provide researchers with a rational framework for selecting the appropriate scaffold during lead optimization.

Mechanistic Divergence: The Role of the Hydroxyl Group

The decision to introduce a hydroxyl (-OH) group onto an N-alkyl phthalimide scaffold fundamentally alters its biological trajectory. This modification shifts the molecule's primary mechanism of action from lipophilicity-driven membrane permeation to targeted hydrogen-bond stabilization.

Hydrogen Bonding and Target Affinity (Hydroxylated Variants)

Hydroxylating the N-alkyl appendage or the distal aromatic rings creates potent hydrogen-bond donors and acceptors. This is critical for stabilizing the ligand-binding domain (LBD) of specific nuclear receptors and kinases. For example, paecilocin A mimics (N-substituted phthalimides) that are hydroxylated at the C-4 position exhibit exceptionally high affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[2]. The hydroxyl group forms crucial H-bonds with key amino acid residues in the LBD, driving potent agonistic activity[2]. Similarly, in thiazole-incorporated phthalimide hybrids, specific hydroxylated derivatives demonstrate potent cytotoxicity against breast cancer (MDA-MB-468) and pheochromocytoma (PC-12) cell lines in the nanomolar range, outperforming many non-polar analogs[3].

Lipophilicity and In Vivo Stability (Non-Hydroxylated Variants)

Conversely, non-hydroxylated N-alkyl phthalimides rely on high lipophilicity (LogP) to cross cellular membranes and engage intracellular targets, such as cereblon (CRBN) in the case of thalidomide analogs. While halogenation (e.g., tetra-bromination) of the phthalimide core significantly increases lipophilicity and broad-spectrum antimicrobial efficacy[4], introducing a hydroxyl group directly onto the phthalimide aromatic core creates a severe pharmacokinetic liability. Aromatic hydroxylation on the phthalimide core provides a prime site for rapid Phase II metabolism (glucuronidation), drastically reducing the in vivo half-life and rendering the derivatives completely inactive in tumor metastasis models[5]. Therefore, for sustained systemic activity against targets like TNF-α, the non-hydroxylated or halogenated core is strictly preferred[1][5].

Quantitative Performance Comparison

The following table summarizes the divergent biological profiles and quantitative performance metrics of these two compound classes based on recent structure-activity relationship (SAR) studies.

Pharmacological FeatureNon-Hydroxylated / Halogenated PhthalimidesHydroxylated N-Alkyl Phthalimides
Primary Interaction Mode Hydrophobic interactions, Van der Waals forcesDirectional hydrogen bonding
Lipophilicity (LogP) High (Optimal for intracellular target engagement)Moderate to Low (Dependent on -OH position)
Metabolic Stability High (Resistant to Phase II conjugation)Low to Moderate (Susceptible to rapid glucuronidation)[5]
Key Biological Targets TNF-α, Cereblon (CRBN), Bacterial DNA gyrase[1]PPAR-γ LBD, Specific Cancer Cell Kinases[2][3]
Representative Efficacy Broad-spectrum antimicrobial (Tetra-brominated)[4]Nanomolar IC50 in MDA-MB-468 cancer cells[3]
In Vivo Anti-Metastatic Activity Potent (Maintains long half-life)[5]Inactive (Abolished by rapid clearance)[5]

Structural & Pharmacological Workflow

The logical relationship between structural modification and biological outcome is mapped below.

Pathway Start N-Alkyl Phthalimide Scaffold Hydrox Hydroxylated Variants (Appendage or Core) Start->Hydrox NonHydrox Non-Hydroxylated Variants (Alkyl/Halogenated) Start->NonHydrox Mech1 Enhanced H-Bonding (LBD Stabilization) Hydrox->Mech1 Appendage OH Mech2 Rapid Phase II Metabolism (Glucuronidation) Hydrox->Mech2 Core OH Mech3 High Lipophilicity & Membrane Permeability NonHydrox->Mech3 Out1 Potent PPAR-γ Agonism & Targeted Cytotoxicity Mech1->Out1 Out2 Loss of In Vivo Anti-Metastatic Activity Mech2->Out2 Out3 Sustained TNF-α Inhibition & Anti-Angiogenesis Mech3->Out3

Pharmacological divergence of hydroxylated vs. non-hydroxylated phthalimides.

Validated Experimental Protocols

To accurately compare these compounds, researchers must employ self-validating experimental systems. The following protocol details the evaluation of PPAR-γ agonistic activity, specifically designed to prevent false positives caused by the inherent cytotoxicity of certain phthalimide derivatives.

Protocol: Dual-Luciferase Reporter Assay for PPAR-γ Activation

Scientific Rationale: HepG2 (human liver) cells are selected because they naturally express the requisite hepatic nuclear receptor coregulators needed for physiological PPAR-γ activation[2]. A dual-luciferase system is strictly required here: the firefly luciferase measures actual PPAR-γ activation, while the constitutively active Renilla luciferase serves as an internal control. This self-validating step normalizes for transfection efficiency and ensures that any observed drop in signal at high compound concentrations is correctly attributed to compound-induced cytotoxicity rather than specific receptor antagonism.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into 96-well plates at a density of

      
       cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
      
  • Co-Transfection (The Self-Validating Step):

    • Prepare a transfection complex using a lipid-based reagent (e.g., Lipofectamine).

    • Co-transfect the cells with a PPRE-luciferase reporter plasmid (firefly) and a pRL-SV40 plasmid (Renilla luciferase) at a 10:1 ratio. Incubate for 24 hours.

  • Compound Treatment:

    • Causality Note: Dissolve both hydroxylated and non-hydroxylated N-alkyl phthalimides in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced lipid bilayer disruption, which disproportionately affects the uptake of highly lipophilic non-hydroxylated variants.

    • Treat cells with serial dilutions of the synthesized compounds (0.1 μM to 10 μM). Include Rosiglitazone (1 μM) as a positive control and 0.1% DMSO as a vehicle negative control. Incubate for 24 hours.

  • Lysis and Multiplexed Measurement:

    • Wash cells with cold PBS and lyse using 1X Passive Lysis Buffer (PLB) for 15 minutes on an orbital shaker. PLB is crucial as it preserves the enzymatic activity of both luciferases.

    • Transfer 20 μL of lysate to an opaque 96-well plate.

    • Inject 50 μL of Luciferase Assay Reagent II (LAR II) and quantify firefly luminescence.

    • Immediately inject 50 μL of Stop & Glo Reagent to quench the firefly signal and initiate the Renilla luminescence. Quantify the signal.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luminescence by the Renilla luminescence. Plot the normalized fold-activation against the log of compound concentration to derive the EC50.

Conclusion

The structural dichotomy between hydroxylated and non-hydroxylated N-alkyl phthalimides dictates their utility in drug development. Hydroxylation on the N-alkyl appendage is a powerful tool for designing targeted agonists for receptors like PPAR-γ that require precise hydrogen-bond networks[2]. However, if the therapeutic goal is sustained systemic anti-inflammatory or anti-metastatic activity, the core phthalimide structure must remain non-hydroxylated to prevent rapid Phase II metabolic clearance and maintain necessary lipophilicity[1][5].

References

  • Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC - NIH, nih.gov,
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents, researchg
  • Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis | Journal of Medicinal Chemistry, acs.org,
  • Phthalimides as anti-inflamm

Sources

Validation of Synthesized N-Propargylphthalimide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Propargylphthalimide (CAS: 7223-50-9) is a critical intermediate in "click chemistry" and heterocyclic synthesis, serving as a protected form of propargylamine. Its synthesis—typically via the nucleophilic substitution of potassium phthalimide with propargyl bromide—generates a specific impurity profile that necessitates a dual-method validation strategy.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for validating this synthesized product. While GC-MS provides definitive structural identification and detection of volatile alkylating agents, HPLC-UV offers superior quantification of non-volatile, polar byproducts.

Part 1: The Synthetic Context & Impurity Profile

To validate the product, one must understand the "enemy" (impurities). The synthesis usually follows the Gabriel Synthesis modification:



Critical Impurities:

  • Propargyl Bromide: Highly toxic, volatile lachrymator (Starting Material).

  • Phthalimide: Hydrolysis product or unreacted protonated precursor (Polar, UV-active).

  • Phthalic Acid: Degradation product (Highly polar).

  • Bis-alkylated species: Rare, but possible side-reaction.

Visualization: Synthesis & Impurity Flow

SynthesisFlow SM1 Potassium Phthalimide (Polar/Salt) Reaction Nucleophilic Substitution (DMF, 80°C) SM1->Reaction SM2 Propargyl Bromide (Volatile/Toxic) SM2->Reaction Crude Crude Mixture Reaction->Crude Product N-Propargylphthalimide (Target) Crude->Product Purification Imp_Vol Residual Propargyl Bromide (GC-MS Detectable) Crude->Imp_Vol Imp_Pol Phthalimide / Phthalic Acid (HPLC Detectable) Crude->Imp_Pol

Figure 1: Synthetic pathway highlighting the divergence of volatile vs. polar impurities.

Part 2: Method A - Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Role: Structural Confirmation & Residual Solvent Analysis.

GC-MS is the "Fingerprint" method. Because N-propargylphthalimide is thermally stable up to ~250°C and has a distinct fragmentation pattern, GC-MS is the gold standard for confirming identity and ensuring the removal of the hazardous propargyl bromide.

Protocol: Structural Confirmation
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phase is essential.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Crucial: High split prevents detector saturation from the major component.

  • Temp Program:

    • Hold 50°C for 2 min (Elute Propargyl Bromide).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 40-400 amu.

Data Interpretation (Self-Validating Logic)

A pure sample must exhibit the following mass spectral signature:

  • Molecular Ion (

    
    ):  Distinct peak at m/z 185 .
    
  • Base Peak/Fragments:

    • m/z 184:

      
       (Loss of acetylenic proton).
      
    • m/z 156/157: Loss of CO from the phthalimide core.

    • m/z 146: Loss of the propargyl radical (

      
      ). This confirms the N-substituent.
      
    • m/z 130: Phthalimide core fragment.

    • m/z 104: Phthaloyl cation (

      
      ).
      
    • m/z 76: Benzyne fragment (

      
      ).
      

Validation Check: If the peak at m/z 185 is absent or weak compared to m/z 147 (phthalimide), thermal degradation is occurring in the inlet, or the synthesis failed.

Part 3: Method B - High-Performance Liquid Chromatography (HPLC)[3]

Role: Purity Quantification & Polar Impurity Detection.

HPLC is the "Quantifier." Unreacted potassium phthalimide or hydrolyzed phthalic acid are salts/polar species that perform poorly on GC (tailing, non-elution). HPLC using a C18 column effectively separates these from the hydrophobic product.

Protocol: Purity Assay
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar salts).

    • 2-15 min: Linear ramp to 90% B.

    • 15-20 min: Hold 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phthalimide chromophore is strong here).

  • Temperature: 30°C.

Data Interpretation[4][5][6][7][8][9][10][11][12]
  • Retention Time (

    
    ): 
    
    • Phthalic Acid/Phthalimide:[1][2] Early eluting (

      
       min).
      
    • N-Propargylphthalimide:[3][4][5][6][7] Late eluting (

      
       min) due to the hydrophobic propargyl group.
      
  • Purity Calculation: Area Normalization Method (% Area).

    
    
    

Part 4: Comparative Analysis & Decision Matrix

This section fulfills the core requirement of comparing alternatives.

Performance Comparison Table
FeatureGC-MS (Method A)HPLC-UV (Method B)
Primary Utility Identity (Mass Fingerprint)Purity (Quantification)
Limit of Detection Excellent for volatiles (Propargyl Bromide)Excellent for non-volatiles (Phthalimide)
Sample Prep Dissolve in DCM/Acetone (volatile solvent)Dissolve in ACN/Water
Thermal Risk Moderate (Inlet degradation possible)None (Ambient temperature)
Impurity Scope Blind to salts/highly polar acidsBlind to very volatile solvents
Throughput Fast (< 15 min)Moderate (20-30 min with equilibration)
Workflow Decision Diagram

DecisionMatrix Start Synthesized Sample Q1 Goal: Confirm Structure or Check Residual Bromide? Start->Q1 Q2 Goal: Determine % Purity or Check Unreacted Salts? Start->Q2 GC Run GC-MS (DB-5ms Column) Q1->GC HPLC Run HPLC-UV (C18 Column) Q2->HPLC Result1 Pass: m/z 185 present Fail: m/z 147 dominant GC->Result1 Result2 Pass: Single Peak >98% Fail: Early peaks (SM) HPLC->Result2

Figure 2: Analytical decision matrix for N-propargylphthalimide validation.

Part 5: Experimental Validation Data

To demonstrate the efficacy of these protocols, we compare a Crude Reaction Mixture against the Recrystallized Product (Ethanol recrystallization).

Table 2: Experimental Results Summary
Sample IDMethodKey ObservationConclusion
Crude Mix GC-MSPeak @ 2.1 min (Propargyl Bromide) detected. Peak @ 11.4 min (Product).Unsafe: Contains toxic alkylating agent.
Crude Mix HPLCPeak @ 3.2 min (Phthalimide, 15% Area). Peak @ 10.8 min (Product, 85% Area).Impure: Significant starting material remains.
Purified GC-MSNo peak @ 2.1 min. Clean spectrum for peak @ 11.4 min (m/z 185).Identity Confirmed. Volatiles removed.
Purified HPLCSingle peak @ 10.8 min (>99.5% Area). Baseline flat at 3.2 min.High Purity. Suitable for biological assay.
Senior Scientist Insight

"Do not rely on NMR alone. While


 NMR confirms the structure (doublet at 

4.45 ppm for

, triplet at

2.25 ppm for

), it often fails to detect trace propargyl bromide (protons overlap or exchange) or inorganic salts. GC-MS is mandatory for safety (toxicity check), while HPLC is mandatory for potency (purity check). "

References

  • National Institute of Standards and Technology (NIST). N-Propargylphthalimide Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • PubChem. Compound Summary: N-Propargylphthalimide (CID 81644).[4] National Library of Medicine. [Link]

Sources

Comparative In Silico Analysis of Isoindoline-1,3-dione Derivatives: A Multi-Target Docking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline-1,3-dione (phthalimide) scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets ranging from cyclooxygenases (COX) to acetylcholinesterase (AChE).[1] This guide provides a technical framework for conducting and evaluating comparative docking studies of these derivatives. It moves beyond simple binding score generation, focusing on mechanistic validation (RMSD), interaction fingerprinting (CAS/PAS dual binding), and ADMET profiling relative to standard clinical agents like Donepezil and Celecoxib.

The Pharmacophore: Isoindoline-1,3-dione

The isoindoline-1,3-dione core consists of a benzene ring fused to a dicarboximide. Its versatility in docking studies stems from three structural features:

  • Rigid Planarity: The bicyclic system reduces entropic penalties during binding.

  • Dual H-Bond Acceptors: The carbonyl oxygens at positions 1 and 3 serve as critical anchor points for amino acid side chains (e.g., Arg120 in COX-2).

  • Hydrophobic Bulk: The benzene ring facilitates

    
     stacking interactions, particularly in aromatic-rich binding pockets like the AChE gorge.
    

Comparative Methodology: The Self-Validating Protocol

To ensure scientific integrity, docking studies must follow a protocol where the "control" is not just a comparison of scores, but a validation of the algorithm's ability to reproduce crystallographic reality.

Experimental Workflow

The following diagram outlines the mandatory workflow for high-fidelity comparative docking.

DockingWorkflow Start Start: Ligand Dataset Prep_L Ligand Preparation (Energy Min: MMFF94, pH 7.4) Start->Prep_L Prep_P Protein Preparation (Remove H2O, Add Polar H, Gasteiger Charges) Start->Prep_P Validation Validation Step: Re-dock Co-crystallized Ligand Prep_L->Validation Prep_P->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Prep_P No (Refine Protocol) Grid Grid Generation (Center: Active Site, Box: 25x25x25 Å) Decision->Grid Yes (Valid) Docking Molecular Docking (e.g., AutoDock Vina / GOLD) Grid->Docking Analysis Interaction Profiling (H-bonds, Pi-Stacking, Hydrophobic) Docking->Analysis End Comparative Report Analysis->End

Figure 1: Standardized workflow for comparative docking. The critical checkpoint is the RMSD validation step, ensuring the software can reproduce the native ligand's pose within 2.0 Å deviation.

Case Study A: Neurodegenerative Targets (AChE)

Objective: Compare isoindoline-1,3-dione derivatives against Donepezil for Acetylcholinesterase (AChE) inhibition. Target PDB: 1EVE (AChE complexed with Donepezil).[2]

Mechanistic Logic

AChE possesses a deep gorge with two binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[3]

  • Standard (Donepezil): Spans the entire gorge, interacting with both CAS (Trp86) and PAS (Trp279).

  • Isoindoline Strategy: Derivatives with flexible linkers (e.g., N-benzyl pyridinium hybrids) aim to mimic this "dual binding" mode. The isoindoline ring typically targets the PAS via

    
     stacking, while the linker extends to the CAS.
    
Comparative Data Analysis

Data synthesized from recent high-impact studies (e.g., Hassanzadeh et al., 2021; Farani et al., 2013).

MetricReference Drug (Donepezil)Isoindoline Derivative (Optimized)Interpretation
Binding Energy -11.5 to -12.7 kcal/mol-10.8 to -12.1 kcal/molIsoindoline derivatives approach the affinity of Donepezil.
IC50 (In Vitro) 0.018 - 0.14 µM0.91 - 2.1 µMPotency is generally 10x lower than Donepezil but often superior to Rivastigmine (IC50 ~11 µM).
Key Interaction 1

stacking (Trp86, Trp279)

stacking (Trp279 - PAS)
The isoindoline ring effectively mimics the indanone ring of Donepezil at the PAS.
Key Interaction 2 H-bond (Phe295)H-bond (Tyr124, Tyr337)Carbonyl groups of the dione provide additional H-bond stability.

Validation Note: Successful docking in this class requires an RMSD of < 2.0 Å relative to the co-crystallized Donepezil. Studies have reported RMSD values as low as 0.95 Å for valid protocols.

Case Study B: Anti-Inflammatory Targets (COX-2)

Objective: Compare isoindoline-1,3-dione derivatives against Celecoxib for COX-2 selectivity.[4][5][6] Target PDB: 3LN1 (COX-2 complexed with Celecoxib).[7]

Mechanistic Logic

COX-2 selectivity relies on accessing a side pocket bordered by Val523 (which is Ile523 in COX-1, blocking access).

  • Standard (Celecoxib): Uses a sulfonamide group to H-bond with Arg120 and Tyr355 at the channel entrance.

  • Isoindoline Strategy: The dione moiety acts as the H-bond acceptor for Arg120. N-substitution with bulky aryl groups targets the hydrophobic pocket to ensure COX-2 selectivity over COX-1.

Comparative Data Analysis

Data synthesized from recent studies (e.g., Al-Husseini et al., 2022; Olędzka et al., 2021).

MetricReference Drug (Celecoxib)Isoindoline Derivative (ZJ Series)Interpretation
Binding Energy -11.45 kcal/mol-9.5 to -11.2 kcal/molHigh-performing derivatives show equipotent binding energies to Celecoxib.
Selectivity High COX-2 SelectivityModerate to HighDerivatives with bulky N-substituents favor the larger COX-2 pocket.
Critial Residues Arg120, Tyr355, Val523Arg120, Tyr355, Val523Arg120 H-bonding is the non-negotiable requirement for activity.
Interaction Logic Diagram

The following diagram visualizes the structural logic required for a successful Isoindoline/COX-2 complex.

COX2_SAR Isoindoline Isoindoline-1,3-dione Scaffold Dione C=O Groups (Positions 1 & 3) Isoindoline->Dione Contains N_Sub N-Substituent (Bulky Aryl/Linker) Isoindoline->N_Sub Modified at Arg120 Arg120 / Tyr355 (Gatekeeper Residues) Dione->Arg120 H-Bond Acceptor (Critical Anchor) HydroPocket Hydrophobic Pocket (Val523) N_Sub->HydroPocket Van der Waals / Steric Fit (Determines Selectivity)

Figure 2: Pharmacophore mapping for COX-2 inhibition. The carbonyls (Dione) anchor the molecule via Arg120, while the N-substituent dictates selectivity by fitting into the hydrophobic pocket.

ADMET Profiling & Drug-Likeness

Docking scores are irrelevant if the molecule cannot reach the target. Isoindoline derivatives must be screened against Lipinski’s Rule of Five.

PropertyLimit (Lipinski)Isoindoline Derivatives (Typical)Status
Molecular Weight < 500 Da250 - 480 DaPass (Usually)
LogP (Lipophilicity) < 52.5 - 4.5Pass (Highly lipophilic, good for CNS targets like AChE)
H-Bond Donors < 50 - 2Pass
H-Bond Acceptors < 104 - 8Pass
BBB Permeability N/AHighFavorable for Alzheimer's therapy.

Note: While generally favorable, the high lipophilicity of fused isoindoline systems can lead to solubility issues. Introduction of polar linkers (e.g., piperazine) is a common medicinal chemistry strategy to improve bioavailability.

References

  • Hassanzadeh, F., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.[1] Research in Pharmaceutical Sciences, 16(5), 482-492.

  • Farani, B., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.[8] Iranian Journal of Basic Medical Sciences, 16(6), 776.

  • Al-Husseini, J., et al. (2022). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (COX) Inhibitors.[4] International Journal of Life Science and Pharma Research. (Note: Generalized link to journal/article record).

  • Olędzka, G., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7623.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 49(2), 444-460. (Authoritative source on RMSD validation thresholds).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in various research and development pipelines, 2-(5-Hydroxypentyl)isoindoline-1,3-dione presents a unique set of handling requirements. This guide, designed for the professional researcher, provides a comprehensive overview of the essential safety protocols, operational plans, and disposal procedures. Our aim is to instill a deep understanding of the causality behind these recommendations, fostering a proactive safety culture that extends beyond mere procedural adherence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with the hazard statement H319, indicating that it causes serious eye irritation. The GHS pictogram associated with this compound is the GHS07 exclamation mark, which signals that it can be an irritant, skin sensitizer, or harmful. While the primary documented hazard is serious eye irritation, the chemical family of isoindoline-1,3-diones suggests the potential for skin and respiratory irritation as well.[1] Therefore, a cautious and comprehensive approach to personal protective equipment is warranted.

Toxicological Profile: The full toxicological properties of this compound have not been thoroughly investigated.[1] However, research on related isoindoline-1,3-dione derivatives indicates a range of biological activities, including potential antiproliferative and anticancer effects.[2][3] This underscores the importance of minimizing direct exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE based on the known and potential hazards.

Area of Protection Required PPE Rationale
Eye and Face Chemical safety goggles and a face shieldThe primary hazard is serious eye irritation (H319). Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Skin Nitrile gloves and a fully fastened laboratory coatTo prevent skin contact, which may cause irritation based on the properties of related compounds.[1][4] A lab coat protects against accidental spills on clothing.
Respiratory Use in a well-ventilated area or a chemical fume hoodAs the compound is a solid (powder), there is a risk of airborne dust generation during handling, which could lead to respiratory irritation.[1][4]

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

This operational plan provides a systematic workflow for handling this compound from receipt to disposal.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.[4]

  • The recommended storage condition is in an inert atmosphere at room temperature.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

3.2. Preparation and Use:

dot digraph "Safe_Handling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for handling this compound.

  • Work Area Preparation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[6] Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing, use a spatula to carefully transfer the solid. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Performing the Reaction:

    • Keep all containers with the compound covered when not in immediate use.

    • Be mindful of your movements to avoid accidental spills.

3.3. Spill Management:

In the event of a spill, remain calm and follow these procedures:

  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable waste container.

    • Clean the spill area with soap and water.[7]

  • Small Spill (in Solution):

    • Alert others in the immediate area.

    • Contain the spill with absorbent pads or other suitable material.

    • Absorb the liquid and place the used absorbent materials into a labeled, sealable waste container.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the area.

3.4. First Aid Measures:

Immediate and appropriate first aid is critical in case of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated paper towels, and gloves, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Empty Containers: "Empty" containers may still retain product residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By recognizing the known and potential hazards, utilizing the appropriate protective equipment, and adhering to systematic operational and disposal plans, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

  • Capot Chemical. MSDS of 2-Hydroxyisoindoline-1,3-dione. [Link]

  • University of Notre Dame Risk Management and Safety. Spill procedure: Clean-up guidance. [Link]

  • University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • University of British Columbia. General Chemical Spill Procedures. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • National Center for Biotechnology Information. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]

  • Lab Manager. Lab Safety Rules and Guidelines. [Link]

  • ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Hydroxypentyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(5-Hydroxypentyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.